Product packaging for Lacidipine-13C4(Cat. No.:)

Lacidipine-13C4

Cat. No.: B12363099
M. Wt: 459.5 g/mol
InChI Key: GKQPCPXONLDCMU-BAVKWFKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lacidipine-13C4 is a high-purity, stable isotope-labeled analog of lacidipine, specifically designed for use as an internal standard in quantitative bioanalysis. Its primary research application is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise and accurate measurement of lacidipine concentrations in biological matrices such as plasma, serum, and tissues. By correcting for variability in sample preparation and instrument analysis, this compound is critical for advancing pharmacokinetic studies, metabolism research, and ensuring data reliability in drug development projects. The parent compound, lacidipine, is a dihydropyridine-class calcium channel blocker that functions as a potent and selective antagonist of voltage-dependent L-type calcium channels . Its mechanism of action involves inhibiting calcium ion influx into vascular smooth muscle cells, leading to peripheral vasodilation and a reduction in blood pressure . Lacidipine is characterized by its high lipophilicity, which allows it to accumulate in cell membranes and contributes to its long duration of action . Beyond its antihypertensive effects, research indicates that lacidipine possesses antioxidant properties and may offer antiatherosclerotic benefits by suppressing the formation of reactive oxygen species and inflammatory actions . This product, this compound, is intended for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals. All statements concerning the product's application are for informational purposes and are derived from scientific literature on the unlabeled compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33NO6 B12363099 Lacidipine-13C4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H33NO6

Molecular Weight

459.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-(3,5-13C2)1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i21+1,22+1,24+1,25+1

InChI Key

GKQPCPXONLDCMU-BAVKWFKESA-N

Isomeric SMILES

CCO[13C](=O)[13C]1=C(NC(=[13C](C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)[13C](=O)OCC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C

Origin of Product

United States

Foundational & Exploratory

Lacidipine-13C4: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lacidipine is a highly lipophilic, second-generation dihydropyridine calcium antagonist known for its potent and sustained antihypertensive effects.[1][2][3] It functions as a specific and powerful L-type calcium channel blocker with a predominant selectivity for calcium channels in vascular smooth muscle.[4][5] This action leads to the dilation of peripheral and coronary arteries, thereby reducing peripheral vascular resistance and lowering blood pressure.[2][6] Lacidipine-13C4 is a stable, isotopically labeled version of Lacidipine, incorporating four Carbon-13 atoms.[7] This labeling makes it an invaluable tool in research and development, particularly as an internal standard for quantitative analysis in pharmacokinetic studies and metabolic flux analysis.[8][9] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for Lacidipine, which are directly applicable to its 13C4 analog.

Core Chemical and Physical Properties

This compound shares its fundamental chemical structure with Lacidipine, with the key difference being a slightly higher molecular weight due to the inclusion of four 13C isotopes. The core properties, primarily based on the parent compound, are summarized below.

PropertyValueReference
Molecular Formula C₂₂¹³C₄H₃₃NO₆[1][10]
Molecular Weight ~459.5 g/mol (Calculated)[1][10]
Parent Compound CAS No. 103890-78-4[10]
Appearance Solid[10]
Purity ≥98%[10]
UV/Vis. (λmax) 240, 284, 368 nm[10]
Storage Temperature -20°C[10]
Stability ≥ 4 years (at -20°C)[10]

Solubility Profile

Lacidipine is characterized by its high lipophilicity and poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[11] Its solubility is significantly higher in organic solvents.

SolventSolubilityReference
Dimethylformamide (DMF) ~25 mg/mL[10]
Dimethyl Sulfoxide (DMSO) ~20 mg/mL[10]
Ethanol ~5 mg/mL[10]
Water 0.0016 mg/mL[12]
0.1 M HCl 0.0021 mg/mL[12]
1:3 DMF:PBS (pH 7.2) ~0.25 mg/mL[10]

Mechanism of Action and Signaling Pathway

Lacidipine's primary therapeutic effect stems from its ability to block voltage-dependent L-type calcium channels in vascular smooth muscle.[1][6] This inhibition prevents the transmembrane influx of calcium ions (Ca²⁺), which are essential for muscle cell contraction.[2][5] The resulting relaxation of vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[5] Due to its high lipophilicity, Lacidipine accumulates in the cell membrane, allowing for a slow, sustained release and a long duration of action without causing reflex tachycardia.[1][6][13]

Beyond calcium channel blockade, Lacidipine exhibits significant antioxidant properties, which may contribute to beneficial anti-atherosclerotic effects.[1] It has been shown to suppress the formation of reactive oxygen species (ROS) and subsequent inflammatory processes, potentially reducing the formation of atherosclerotic lesions.[1]

Lacidipine_Pathway L_channel L-Type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ L_channel->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->L_channel Influx Contraction Muscle Contraction Ca_int->Contraction Lacidipine Lacidipine Lacidipine->Block Vasodilation Vasodilation & Reduced Blood Pressure Lacidipine->Vasodilation Leads to

Caption: Mechanism of action of Lacidipine in vascular smooth muscle cells.

Pharmacokinetic Properties

Lacidipine is rapidly absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver, primarily by the CYP3A4 isoenzyme, resulting in low absolute bioavailability.[5][13]

ParameterValueReference
Bioavailability ~10% (Range: 3-59%)[5][13]
Time to Peak Plasma (Tmax) 30 - 150 minutes[5]
Plasma Protein Binding >95% (Albumin and α-1 glycoprotein)[5]
Metabolism Hepatic (CYP3A4)[5][13]
Elimination Half-Life 13 - 19 hours[5]
Excretion ~70% via feces (as metabolites)[5]

Experimental Protocols

Synthesis and Analytical Characterization Workflow

The synthesis of Lacidipine and its related substances, followed by rigorous characterization, is crucial for quality control. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying impurities.[14][15]

Synthesis_Workflow General Workflow for Synthesis and Analysis cluster_analysis Analytical Characterization Start Starting Materials (e.g., Formylphenyl Propenoic Acid Ester) Synthesis Chemical Synthesis (e.g., Hantzsch Dihydropyridine Synthesis) Start->Synthesis Crude Crude Lacidipine Product Synthesis->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Purified Lacidipine Purification->Pure HPLC HPLC Analysis (Purity & Impurity Profile) Pure->HPLC LCMS LC-MS Analysis (Impurity Identification) Pure->LCMS NMR_IR Structural Verification (¹H NMR, IR Spectroscopy) Pure->NMR_IR Final Final Product (Lacidipine / this compound) HPLC->Final LCMS->Final NMR_IR->Final

Caption: Workflow for the synthesis, purification, and analysis of Lacidipine.

Methodology:

  • Synthesis: Lacidipine and its analogs can be synthesized via multi-step chemical reactions, such as the Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and an enamine.[14]

  • Purification: The crude product is purified using techniques like column chromatography to remove unreacted starting materials and side products.

  • Characterization:

    • HPLC: A reverse-phase HPLC method is used to determine the purity of the final compound and to detect any related substances.[15]

    • LC-MS: LC-MS/MS is employed to identify the molecular weights of the parent drug and any detected impurities, aiding in their structural elucidation.[14]

    • Spectroscopy: ¹H NMR and FT-IR spectroscopy are used to confirm the chemical structure of the synthesized molecule.[14]

In Vitro Saturation Solubility Protocol

This protocol determines the equilibrium solubility of a compound in a given solvent system.

Methodology:

  • Preparation: Add an excess amount of Lacidipine powder to a known volume of the desired solvent (e.g., distilled water, 0.1 M HCl) in a sealed vial.[12]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaker bath for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw a supernatant aliquot, filter it (e.g., through a 0.45 µm filter), and dilute it appropriately. Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]

In Vivo Antihypertensive Efficacy Study (Animal Model)

This protocol outlines a general method for assessing the blood pressure-lowering effects of Lacidipine in a hypertensive animal model.

Methodology:

  • Animal Model: Utilize a suitable hypertensive animal model, such as stroke-prone spontaneously hypertensive rats (SHRSP) or Dahl salt-sensitive rats.[3]

  • Acclimatization: Allow the animals to acclimate to the laboratory conditions and handling procedures.

  • Baseline Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive method (e.g., tail-cuff plethysmography).

  • Drug Administration: Administer Lacidipine (or this compound for pharmacokinetic analysis) orally (p.o.) once daily at various dose levels (e.g., 0.3, 1.0, 3.0 mg/kg). A vehicle control group should be included.[3]

  • Monitoring: Monitor blood pressure and heart rate at regular intervals post-dosing over the study duration (e.g., several weeks).

  • Data Analysis: Analyze the changes in blood pressure from baseline and compare the results between the treated and control groups to determine the antihypertensive efficacy.[3]

References

An In-depth Technical Guide to the Synthesis and Characterization of Lacidipine-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Lacidipine-13C4, an isotopically labeled variant of the calcium channel blocker Lacidipine. This guide is intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable labeled internal standard for quantitative bioanalytical assays.

Introduction

Lacidipine is a potent and selective dihydropyridine calcium antagonist used in the treatment of hypertension.[1][2][3] To facilitate its quantitative analysis in biological matrices by mass spectrometry, a stable isotope-labeled internal standard is essential. This compound, with four carbon-13 atoms incorporated into its structure, serves as an ideal internal standard, co-eluting with the unlabeled drug and exhibiting identical ionization efficiency, thereby correcting for matrix effects and variations in sample processing.

This document outlines a proposed synthetic route for this compound, leveraging a commercially available labeled precursor. Furthermore, it details the expected characterization of the final product using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is based on the established Hantzsch dihydropyridine synthesis. The key strategy involves the condensation of a labeled precursor, [13C4]-Ethyl 3-aminocrotonate, with (E)-3-(2-formylphenyl)-2-propenoic acid tert-butyl ester.

Proposed Synthetic Pathway

The proposed synthetic pathway for this compound is a one-pot reaction, as illustrated in the diagram below.

Lacidipine_13C4_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A [13C4]-Ethyl 3-aminocrotonate (Labeled Precursor) C Hantzsch Dihydropyridine Synthesis A->C B (E)-3-(2-formylphenyl)-2-propenoic acid tert-butyl ester B->C D This compound C->D Condensation

Figure 1: Proposed synthesis of this compound.
Experimental Protocol

This protocol is a proposed methodology based on the synthesis of unlabeled Lacidipine and related compounds.[4]

Materials:

  • [13C4]-Ethyl 3-aminocrotonate (Commercially available)[5]

  • (E)-3-(2-formylphenyl)-2-propenoic acid tert-butyl ester

  • Ethanol, absolute

  • Acetic acid, glacial

Procedure:

  • In a round-bottom flask, dissolve (E)-3-(2-formylphenyl)-2-propenoic acid tert-butyl ester (1.0 eq) in absolute ethanol.

  • To this solution, add [13C4]-Ethyl 3-aminocrotonate (2.2 eq) followed by a catalytic amount of glacial acetic acid.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Characterization Workflow

The following diagram illustrates the workflow for the characterization of the synthesized this compound.

Characterization_Workflow Start Synthesized This compound MS Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Isotopic Enrichment Start->MS NMR Nuclear Magnetic Resonance (NMR) - 1H NMR for structural confirmation - 13C NMR for label position Start->NMR HPLC High-Performance Liquid Chromatography (HPLC) - Determine Chemical Purity Start->HPLC Final Characterized This compound MS->Final NMR->Final HPLC->Final

References

Lacidipine-13C4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Lacidipine-13C4, a stable isotope-labeled form of the antihypertensive drug Lacidipine. This guide covers its core properties, mechanism of action, and relevant experimental data.

Core Properties of this compound

This compound is a labeled version of Lacidipine, an orally active and highly selective L-type calcium channel blocker.[1][2] The incorporation of four ¹³C isotopes makes it a valuable tool in drug development, particularly for quantitation and tracer studies.

PropertyValueSource
Molecular Weight 459.51 g/mol [1][3]
Molecular Formula C₂₂¹³C₄H₃₃NO₆[1][3]
CAS Number Not explicitly available. The CAS number for unlabeled Lacidipine is 103890-78-4.[3]

Mechanism of Action

Lacidipine's primary mechanism of action is the blockade of L-type calcium channels, predominantly in vascular smooth muscle.[4][5][6] This inhibition of calcium influx leads to the relaxation of peripheral and coronary arteries, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[5][6]

Beyond its antihypertensive effects, Lacidipine exhibits other cellular activities:

  • Apoptosis Modulation : It has been shown to protect human kidney cells from apoptosis by modulating the caspase-3 pathway.[1][2]

  • Endothelial Protection : Lacidipine may attenuate endothelial senescence and inflammatory injury through the CXCR7/P38/C/EBP-β signaling pathway.

  • Antioxidant Properties : Lacidipine has demonstrated antioxidant activity, which may contribute to its anti-atherosclerotic effects by reducing the formation of reactive oxygen species (ROS).[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with Lacidipine's mechanism of action.

Lacidipine's Primary Mechanism of Action Lacidipine Lacidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Lacidipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx inhibits Vasodilation Vasodilation of Peripheral and Coronary Arteries Ca_Influx->Vasodilation leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Lacidipine's primary mechanism of action.

Lacidipine's Role in Apoptosis Modulation Lacidipine Lacidipine Caspase3_Pathway Caspase-3 Pathway Lacidipine->Caspase3_Pathway modulates Apoptosis Apoptosis (in Human Kidney Cells) Caspase3_Pathway->Apoptosis inhibits Cell_Protection Cell Protection Apoptosis->Cell_Protection

Lacidipine's role in apoptosis modulation.

Experimental Protocols and Data

The following tables summarize key in vivo and in vitro experimental parameters for Lacidipine. These can serve as a reference for designing studies with this compound.

In Vivo Studies
Animal ModelDosageAdministrationDurationObserved Effects
apoE-deficient mouse0.3, 1.0, 3.0 mg/kgp.o., single daily10 weeksAnti-atherogenic effects, reduced plasma endothelin concentrations.[1]
Spontaneously Hypertensive Rats (SHRs)3 mg/kg/dIntragastrically4 weeksAttenuation of endothelial senescence and inflammatory injury.
In Vitro Studies
Cell LineConcentrationDurationAssayObserved Effects
Human Kidney Cells (HKCs)0.01-100 μM24 hProliferation AssayConcentration-dependent inhibition of proliferation.[1]
Human Kidney Cells (HKCs)0.01-100 μM24 hApoptosis AssayProtection against apoptosis induced by ATP depletion.[1]
Human Aortic Endothelial Cells (HAECs)Not specifiedNot specifiedCCK-8, Flow Cytometry (ROS), ELISAIncreased cell viability and function under oxidative stress.

Experimental Workflow Example

The following diagram outlines a general workflow for assessing the effects of Lacidipine on endothelial cells in vitro.

In Vitro Workflow for Lacidipine on Endothelial Cells cluster_0 Cell Culture and Treatment cluster_1 Analysis EC_Culture Endothelial Cell Culture (e.g., HAECs) Lacidipine_Treatment Lacidipine Treatment EC_Culture->Lacidipine_Treatment Stress_Induction Induction of Cellular Stress (e.g., H₂O₂, Bleomycin) Lacidipine_Treatment->Stress_Induction Viability_Assay Cell Viability Assay (e.g., CCK-8) Stress_Induction->Viability_Assay ROS_Detection ROS Detection (e.g., Flow Cytometry) Stress_Induction->ROS_Detection Protein_Analysis Protein Expression Analysis (e.g., Western Blot, Immunofluorescence) Stress_Induction->Protein_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR) Stress_Induction->Gene_Expression

In vitro workflow for Lacidipine on endothelial cells.

References

Technical Guide: Determination of Isotopic Purity of Lacidipine-¹³C₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine, a dihydropyridine calcium channel blocker, is a widely used antihypertensive drug. Stable isotope-labeled analogues of lacidipine, such as Lacidipine-¹³C₄, are critical reference standards in pharmacokinetic and bioequivalence studies, enabling precise quantification of the unlabeled drug in biological matrices through isotope dilution mass spectrometry. The isotopic purity of such standards is a crucial parameter that directly impacts the accuracy and reliability of these quantitative analyses.

This technical guide provides a comprehensive overview of the methodologies employed to determine the isotopic purity of Lacidipine-¹³C₄. It details the experimental protocols for the primary analytical techniques, presents a framework for data analysis and reporting, and illustrates the experimental workflows.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for ¹³C-labeled compounds primarily relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide quantitative information on the distribution of isotopes within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for assessing isotopic enrichment.[1][2] Time-of-flight (TOF) mass spectrometers offer high mass accuracy and resolution, enabling the separation and quantification of different isotopologues.[1][2]

2.1.1 Experimental Protocol: LC-MS/MS for Isotopic Purity

This protocol outlines a general procedure for the analysis of Lacidipine-¹³C₄ using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Sample Preparation:

    • Prepare a stock solution of Lacidipine-¹³C₄ in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., Zorbax SB C18, 50 × 4.6 mm, 5 µm) is typically used.[3][4][5]

    • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3][4][5][6] A typical gradient might start with a higher aqueous percentage and ramp up to a higher organic percentage to ensure good peak shape and separation from any impurities.

    • Flow Rate: A flow rate of 0.2-0.6 mL/min is generally employed.[3][4][5][6]

    • Column Temperature: The column is typically maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.[6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for dihydropyridine compounds like lacidipine.[6]

    • Analysis Mode: The analysis is performed in full scan mode on a high-resolution mass spectrometer to capture the full isotopic distribution of the molecular ion.

    • Mass Range: The scan range should be set to encompass the expected m/z values of the unlabeled lacidipine and all its ¹³C isotopologues. For Lacidipine-¹³C₄, this would include the M+0 to M+4 peaks.

    • Selected Reaction Monitoring (for quantification of unlabeled drug): For bioanalytical applications, multiple reaction monitoring (MRM) is often used. The transitions for lacidipine are typically m/z 456.2 → 354.2.[6]

2.1.2 Data Analysis and Presentation

The isotopic purity is determined by analyzing the relative intensities of the mass peaks corresponding to the different isotopologues. The theoretical isotopic distribution can be calculated based on the natural abundance of isotopes (¹³C, ¹⁵N, ¹⁸O, etc.). The measured distribution is then compared to the theoretical distribution to determine the level of ¹³C enrichment.

Table 1: Example Isotopic Distribution Data for Lacidipine-¹³C₄

IsotopologueTheoretical m/zMeasured Relative Abundance (%)
M+0 (Unlabeled)455.230.5
M+1456.231.2
M+2457.232.8
M+3458.235.5
M+4 (Lacidipine-¹³C₄) 459.24 90.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy provides site-specific information about the ¹³C enrichment at each carbon position within the molecule.[7][8] This technique is highly valuable for confirming the specific positions of the ¹³C labels.

2.2.1 Experimental Protocol: Quantitative ¹³C NMR

  • Sample Preparation:

    • Dissolve a precisely weighed amount of Lacidipine-¹³C₄ in a deuterated solvent (e.g., CDCl₃).

    • Add a relaxation agent (e.g., chromium(III) acetylacetonate) to ensure full relaxation of all carbon nuclei between pulses, which is crucial for accurate quantification.

  • NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.[9]

    • Pulse Sequence: A simple pulse-acquire sequence with a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) is used.

    • Proton Decoupling: Inverse-gated proton decoupling is employed to suppress the Nuclear Overhauser Effect (NOE) while maintaining singlet signals for each carbon.

    • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio for accurate integration.

2.2.2 Data Analysis and Presentation

The integral of each carbon signal in the ¹³C NMR spectrum is proportional to the number of ¹³C nuclei at that position. By comparing the integrals of the enriched carbon signals to those of the naturally abundant carbons, the site-specific isotopic enrichment can be calculated.

Table 2: Example Site-Specific ¹³C Enrichment Data for Lacidipine-¹³C₄

Carbon PositionChemical Shift (ppm)Integral ValueCalculated Enrichment (%)
C-X₁ (¹³C)125.195.298.5
C-X₂ (¹³C)130.494.898.1
C-X₃ (¹³C)142.795.598.8
C-X₄ (¹³C)165.393.997.2
Other Carbons...1.1Natural Abundance

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of Lacidipine-¹³C₄.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Perform Serial Dilutions (to 1 µg/mL) prep1->prep2 lc Liquid Chromatography (C18 Column, Gradient Elution) prep2->lc ms High-Resolution Mass Spectrometry (ESI+, Full Scan) lc->ms data_acq Acquire Mass Spectrum ms->data_acq data_proc Extract Ion Chromatograms for Isotopologues data_acq->data_proc data_quant Calculate Relative Abundances data_proc->data_quant data_report Determine Isotopic Purity data_quant->data_report

Caption: Workflow for LC-MS based isotopic purity determination.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve Lacidipine-¹³C₄ in Deuterated Solvent prep2 Add Relaxation Agent prep1->prep2 nmr_acq Acquire Quantitative ¹³C NMR Spectrum (Inverse-gated Decoupling, Long Delay) prep2->nmr_acq data_proc Process Spectrum (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc data_int Integrate Carbon Signals data_proc->data_int data_calc Calculate Site-Specific Enrichment data_int->data_calc data_report Report Isotopic Purity data_calc->data_report

Caption: Workflow for NMR based isotopic purity determination.

Conclusion

The determination of the isotopic purity of Lacidipine-¹³C₄ is essential for its application as an internal standard in quantitative bioanalytical assays. A combination of high-resolution LC-MS and quantitative ¹³C NMR spectroscopy provides a comprehensive characterization of both the overall isotopic enrichment and the site-specific incorporation of the ¹³C labels. The methodologies and workflows detailed in this guide offer a robust framework for the accurate assessment of the isotopic purity of Lacidipine-¹³C₄ and other stable isotope-labeled drug substances.

References

Lacidipine-13C4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lacidipine-13C4. The information presented is crucial for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Its mechanism of action involves the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] this compound is a stable isotope-labeled version of Lacidipine, which is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in bioanalytical assays. The stability of this compound is a critical parameter that can influence the accuracy and reliability of experimental results.

This guide summarizes the available data on the stability of Lacidipine and, by extension, this compound, outlines its degradation pathways, and provides detailed recommendations for its storage. While specific stability studies on this compound are not extensively available in the public domain, the stability profile of the unlabeled Lacidipine provides a strong basis for its handling and storage. It is generally accepted in the scientific community that isotopic labeling with 13C does not significantly alter the chemical stability of a molecule.

Physicochemical Properties and Stability Profile

Lacidipine is a lipophilic compound that is practically insoluble in water.[1] The dihydropyridine ring in its structure is susceptible to degradation, particularly through oxidation and hydrolysis.

Light Sensitivity

Lacidipine is known to be photosensitive.[2] Exposure to light, particularly UV radiation, can lead to the oxidation of the dihydropyridine ring to the corresponding pyridine derivative. This transformation results in a loss of pharmacological activity. Therefore, it is imperative to protect this compound from light at all times.

Hydrolytic Stability

Studies on Lacidipine have shown that it undergoes degradation under hydrolytic conditions, both acidic and basic. One study identified the formation of three degradation products under acidic conditions and one under basic conditions.[3]

Oxidative Stability

While the dihydropyridine ring is prone to oxidation, one study indicated that Lacidipine is relatively stable under oxidative stress conditions.[3] However, given the photosensitivity leading to oxidation, precautions against oxidative degradation are still warranted.

Recommended Storage Conditions

Based on the available data for Lacidipine, the following storage conditions are recommended for this compound to ensure its long-term stability.

Solid Form

For the solid (powder) form of this compound, the following storage temperatures and corresponding shelf lives have been reported for the unlabeled compound:

Storage TemperatureShelf Life
-20°C≥4 years
4°C2 years

Data sourced from product information sheets for Lacidipine.

In Solvent

When dissolved in a solvent, the stability of this compound is more limited. The following storage conditions are recommended for solutions of the unlabeled compound:

Storage TemperatureShelf Life
-80°C2 years
-20°C1 year

Data sourced from a Certificate of Analysis for Lacidipine.

Note: It is crucial to use high-purity, anhydrous solvents and to store solutions in tightly sealed containers to prevent degradation. For aqueous solutions, it is not recommended to store them for more than one day.

Degradation Pathways

The primary degradation pathway for Lacidipine, and by extension this compound, involves the aromatization of the dihydropyridine ring to its pyridine analogue. This is a common degradation route for dihydropyridine compounds, often induced by light.

Lacidipine This compound (Dihydropyridine Ring) Degradation Oxidation (e.g., Light Exposure) Lacidipine->Degradation [Degradation Stimulus] Pyridine Pyridine Derivative (Inactive Metabolite) Degradation->Pyridine [Chemical Transformation] cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1N NaOH) start->base Expose aliquots oxidation Oxidation (e.g., 3% H2O2) start->oxidation Expose aliquots thermal Thermal Stress (e.g., 60°C) start->thermal Expose aliquots photo Photolytic Stress (UV/Vis light) start->photo Expose aliquots hplc HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points end Quantify Degradation & Identify Products hplc->end

References

The Multifaceted Mechanism of Action of Lacidipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine, a third-generation dihydropyridine calcium channel blocker, is recognized for its potent and long-lasting antihypertensive effects.[1] Its high lipophilicity and preferential selectivity for calcium channels in vascular smooth muscle contribute to its clinical efficacy.[2] Beyond its primary role in blood pressure reduction, a growing body of evidence highlights Lacidipine's pleiotropic effects, including significant antioxidant and vasculoprotective properties.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of Lacidipine, with a particular focus on the experimental methodologies used to elucidate its multifaceted pharmacological profile. The use of isotopically labeled Lacidipine, such as Lacidipine-¹³C₈, in pharmacokinetic studies underscores the precision in characterizing its behavior in biological systems.[4]

Core Mechanism of Action: L-type Calcium Channel Blockade

Lacidipine's principal mechanism of action is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] This inhibition prevents the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[2] The high lipophilicity of Lacidipine allows it to partition extensively into the cell membrane, from where it is thought to access the calcium channel.[2] This membrane-partitioning characteristic is believed to contribute to its slow onset and long duration of action.[2]

Quantitative Pharmacokinetic Data

The use of Lacidipine-¹³C₈ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the precise quantification of Lacidipine in human plasma, providing key pharmacokinetic insights.[4]

ParameterValueReference
Linear Range of Quantification50-15,000 pg/mL[4]
Lower Limit of Quantification (LLOQ)50 pg/mL[4]
Elution Time of Lacidipine1.96 min[4]
Elution Time of Lacidipine-¹³C₈1.97 min[4]

Vasculoprotective Effects: Beyond Calcium Channel Blockade

Lacidipine exhibits significant protective effects on the vascular endothelium, which are attributed to its antioxidant and anti-senescence properties. These effects are mediated, at least in part, through the CXCR7/P38/C/EBP-β signaling pathway.[5]

Antioxidant and Anti-inflammatory Effects

Lacidipine has been shown to mitigate oxidative stress in endothelial cells by reducing the production of reactive oxygen species (ROS) and the activity of NADPH oxidase, a key source of vascular oxidative stress.[5][6]

Quantitative Data on Endothelial Protective Effects

Studies on human aortic endothelial cells (HAECs) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress have demonstrated the protective effects of Lacidipine.

ParameterConditionEffect of LacidipineReference
Cell ViabilityH₂O₂ StimulationSignificantly ameliorated the H₂O₂-induced decrease in viability[5]
Mitochondrial ROS ProductionH₂O₂ StimulationSignificantly suppressed[5]
NADPH Oxidase ActivityH₂O₂ StimulationSignificantly suppressed[5]
Malondialdehyde (MDA) LevelH₂O₂ StimulationSignificantly suppressed[5]
Superoxide Dismutase (SOD) ActivityH₂O₂ StimulationSignificantly restored[5]
Glutathione (GSH) LevelH₂O₂ StimulationSignificantly restored[5]
Anti-Senescence Effects

Lacidipine has also been shown to protect endothelial cells from senescence, a key contributor to age-related vascular dysfunction.[5]

Experimental Protocols and Workflows

Pharmacokinetic Analysis using Lacidipine-¹³C₈

A robust and sensitive LC-MS/MS method has been developed for the quantification of Lacidipine in human plasma, utilizing Lacidipine-¹³C₈ as an internal standard.[4]

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) is Add Lacidipine-¹³C₈ (Internal Standard) plasma->is extraction Liquid-Liquid Extraction is->extraction lc_column Zorbax SB C18 Column (50 x 4.6 mm, 5 µm) extraction->lc_column Inject Extract ms_detection API-4000 Mass Spectrometer (Multiple Reaction Monitoring) lc_column->ms_detection mobile_phase Mobile Phase: 5 mM Ammonium Acetate Buffer-Acetonitrile (15:85 v/v) flow_rate Flow Rate: 0.60 mL/min data_analysis Pharmacokinetic Analysis ms_detection->data_analysis Data Acquisition and Quantification

Figure 1: Workflow for Pharmacokinetic Analysis of Lacidipine.

In Vitro Study of Endothelial Protective Effects

The protective effects of Lacidipine on endothelial cells can be investigated using a series of in vitro assays following the induction of oxidative stress or senescence.[5]

G cluster_treatment Treatment Groups cluster_stressors cluster_assays Endpoint Assays ec_culture Culture Human Aortic Endothelial Cells (HAECs) control Control ec_culture->control lacidipine Lacidipine Pre-treatment ec_culture->lacidipine stressor Induction of Stress control->stressor lacidipine_stressor Lacidipine + Stressor lacidipine->lacidipine_stressor h2o2 H₂O₂ (Oxidative Stress) bleomycin Bleomycin (Senescence) viability Cell Viability (CCK-8) lacidipine_stressor->viability ros ROS Production (DCFH-DA) lacidipine_stressor->ros nadph NADPH Oxidase Activity lacidipine_stressor->nadph migration Cell Migration (Transwell) lacidipine_stressor->migration senescence_staining Senescence (β-galactosidase) lacidipine_stressor->senescence_staining protein_expression Protein Expression (Western Blot) lacidipine_stressor->protein_expression elisa Biomarker Quantification (ELISA) lacidipine_stressor->elisa

Figure 2: Experimental Workflow for Endothelial Protection Studies.

Signaling Pathway of Lacidipine's Vasculoprotective Effects

Lacidipine's protective effects on endothelial cells are mediated through the modulation of the CXCR7/P38/C/EBP-β signaling pathway.[5]

G Lacidipine Lacidipine CXCR7 CXCR7 Lacidipine->CXCR7 Upregulates p38 p38 MAPK CXCR7->p38 Inhibits CEBPB C/EBP-β p38->CEBPB Oxidative_Stress Oxidative Stress CEBPB->Oxidative_Stress Senescence Senescence CEBPB->Senescence Inflammation Inflammation CEBPB->Inflammation

Figure 3: Lacidipine's Signaling Pathway in Endothelial Cells.

Conclusion

Lacidipine's mechanism of action extends beyond its well-established role as a calcium channel blocker. Its significant antioxidant and anti-senescence properties contribute to its vasculoprotective effects, offering potential benefits in the management of hypertension and related cardiovascular pathologies. The use of isotopically labeled standards like Lacidipine-¹³C₈ allows for precise pharmacokinetic characterization, while detailed in vitro experimental protocols are crucial for elucidating the molecular mechanisms underlying its pleiotropic effects. This in-depth understanding is vital for researchers, scientists, and drug development professionals seeking to further explore the therapeutic potential of Lacidipine.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Lacidipine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] Accurate and reliable quantitative analysis of lacidipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines a detailed protocol for the quantitative analysis of lacidipine in human plasma using a stable isotope-labeled internal standard, Lacidipine-¹³C₄, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision. While literature specifically mentioning Lacidipine-¹³C₄ is limited, methods using a similar stable isotope-labeled internal standard, Lacidipine-¹³C₈, are well-documented and provide a strong basis for this protocol.[4][5][6]

Experimental Protocols

A robust and sensitive LC-MS/MS method has been developed for the quantification of lacidipine in human plasma. The following protocol is a synthesis of established methods and best practices.[4][5][7]

1. Materials and Reagents

  • Lacidipine reference standard

  • Lacidipine-¹³C₄ (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Ultrapure water

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting lacidipine from plasma samples.[7]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Spike with 10 µL of the working solution of Lacidipine-¹³C₄ (IS).

  • Add 300 µL of methanol (as the precipitant) to the plasma sample.[7]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. Liquid Chromatography Conditions

The chromatographic separation is critical for resolving lacidipine and its internal standard from endogenous plasma components.

ParameterCondition
HPLC Column C18 column (e.g., Phenomenex Luna C18, 150 mm × 2.0 mm, 3 µm or Zorbax SB C18, 50 × 4.6 mm, 5 µm)[4][7]
Mobile Phase A: 0.2% Formic acid in water B: Methanol (13:87, v/v)[7] OR 5 mM Ammonium acetate buffer : Acetonitrile (15:85, v/v)[4][5]
Flow Rate 0.2 mL/min or 0.6 mL/min[4][7]
Column Temperature 40 °C[7]
Injection Volume 10 µL
Run Time Approximately 3-5 minutes

5. Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[7]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Lacidipine) m/z 456.2 → 354.2[7]
MRM Transition (Lacidipine-¹³C₄) m/z 460.2 → 358.2 (Predicted)
Source Temperature 500 °C
IonSpray Voltage 5500 V

Quantitative Data

The following tables summarize the performance characteristics of a typical LC-MS/MS method for lacidipine quantification.

Table 1: Calibration Curve and Linearity

AnalyteCalibration RangeCorrelation Coefficient (r²)
Lacidipine0.10 - 10.00 ng/mL[7]> 0.999[7]
Lacidipine50 - 15,000 pg/mL[4][5]> 0.998[4][5]

Table 2: Precision and Accuracy

The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.10< 15%< 15%85-115%
Low0.25< 15%< 15%85-115%
Medium2.50< 15%< 15%85-115%
High8.00< 15%< 15%85-115%
Data presented is representative and based on established bioanalytical method validation guidelines.

Visualizations

Experimental Workflow for Lacidipine Quantification

The following diagram illustrates the key steps in the quantitative analysis of lacidipine from plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Lacidipine-¹³C₄ (IS) plasma->add_is add_precipitant Add Methanol (300 µL) add_is->add_precipitant vortex Vortex (1 min) add_precipitant->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for Lacidipine Analysis.

Logical Relationship of Quantitative Analysis

This diagram shows the logical flow from sample to final quantitative result.

logical_relationship sample Biological Sample (Human Plasma) extraction Sample Extraction (Protein Precipitation) sample->extraction internal_standard Lacidipine-¹³C₄ (Internal Standard) internal_standard->extraction separation Chromatographic Separation (HPLC) extraction->separation detection Mass Spectrometric Detection (MRM) separation->detection data_analysis Data Analysis detection->data_analysis result Quantitative Result (ng/mL) data_analysis->result

Caption: Quantitative Analysis Logic Flow.

References

Bioanalytical Method for Lacidipine Quantification in Human Plasma using Lacidipine-13C4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of Lacidipine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Lacidipine-13C4 is utilized as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Lacidipine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, leading to more reliable results.[3] This application note details a validated method for the determination of Lacidipine in human plasma.

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant injection Inject Sample supernatant->injection Transfer chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification Data Acquisition calibration_curve Calibration Curve quantification->calibration_curve results Concentration Results calibration_curve->results

Caption: Experimental workflow for the bioanalytical quantification of Lacidipine.

Materials and Reagents

  • Lacidipine analytical standard

  • This compound (Internal Standard)[4][5]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation and Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.

ParameterCondition
HPLC System UPLC/HPLC system capable of binary gradient elution
Column C18 reverse-phase column (e.g., Zorbax SB C18, 50 x 4.6 mm, 5 µm or Phenomenex Luna C18, 150 mm × 2.0 mm, 3 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water or 0.2% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient/Isocratic Isocratic (e.g., 15:85 v/v, A:B) or a suitable gradient
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Lacidipine: 456.2 → 354.2This compound: 460.2 → 358.2 (Predicted)
Collision Energy (CE) Optimized for each transition
Source Temperature Optimized for the specific instrument

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation
  • Lacidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lacidipine standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Lacidipine stock solution with methanol:water (1:1 v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (100 ng/mL) to each plasma sample, except for the blank.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation Parameters

The following tables summarize the typical validation parameters for a bioanalytical method for Lacidipine.

Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Lacidipine0.10 - 10.00> 0.999
Lacidipine0.05 - 15.00> 0.998

Data adapted from references[4][6].

Precision and Accuracy
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.10< 15< 1585 - 115
Low QC0.30< 15< 1585 - 115
Mid QC2.50< 15< 1585 - 115
High QC8.00< 15< 1585 - 115

Acceptance criteria based on FDA guidelines. Data derived from similar Lacidipine bioanalytical methods.[6]

Signaling Pathway and Logical Relationships

The mechanism of action of Lacidipine involves the blockade of L-type calcium channels, which is a key step in regulating vascular smooth muscle contraction and blood pressure.

signaling cluster_cell Vascular Smooth Muscle Cell cluster_drug_action Drug Action cluster_physiological_effect Physiological Effect Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx BP_reduction Blood Pressure Reduction Contraction Muscle Contraction Ca_influx->Contraction Vasodilation Vasodilation Lacidipine Lacidipine Lacidipine->Ca_channel Blocks Vasodilation->BP_reduction

Caption: Mechanism of action of Lacidipine on vascular smooth muscle cells.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Lacidipine in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and reliable, making it well-suited for a variety of clinical and research applications in drug development. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the bioanalytical results.

References

Application Note: Quantification of Lacidipine in Human Plasma using Lacidipine-¹³C₄ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used to treat hypertension.[1][2] Accurate and reliable quantification of lacidipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lacidipine in human plasma, utilizing Lacidipine-¹³C₄ as an internal standard (IS) to ensure high accuracy and precision. While the described methodology is based on studies using a closely related isotope, Lacidipine-¹³C₈, the principles and parameters are directly applicable to the use of Lacidipine-¹³C₄.[3][4][5]

This method involves a straightforward liquid-liquid extraction of the analyte and the internal standard from the plasma matrix, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, providing reliable quantification.

Experimental Protocols

Materials and Reagents
  • Lacidipine (analyte)

  • Lacidipine-¹³C₄ (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized or Milli-Q)

  • Human plasma (drug-free)

  • Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Zorbax SB C18, 50 x 4.6 mm, 5 µm or Phenomenex Luna C18, 150 mm × 2.0 mm, 3 µm).[3][6]

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Lacidipine-¹³C₄ in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 5mM ammonium acetate buffer and acetonitrile (15:85 v/v) or 0.2% formic acid in methanol (13:87, v/v).[3][6]

    • Flow Rate: 0.2 to 0.6 mL/min.[3][6]

    • Column Temperature: 40°C.[6]

    • Injection Volume: 5-10 µL.

    • Run Time: Approximately 3.0 minutes.[3]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lacidipine: m/z 456.2 → 354.2.[6]

      • Lacidipine-¹³C₄ (projected): m/z 460.2 → 358.2 (Note: The exact transition for the ¹³C₄ isotopologue should be optimized). The transition for a ¹³C₈ isotopologue has been reported.[3][4]

Data Presentation

The following tables summarize the quantitative data from a representative validated LC-MS/MS method for lacidipine in human plasma.

Table 1: Calibration Curve and Linearity
ParameterValue
Linearity Range50 - 15,000 pg/mL
Correlation Coefficient (r)> 0.998

Data adapted from a study using a similar methodology.[3][4]

Table 2: Precision and Accuracy
QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC150≤ 1585-115≤ 1585-115
MQC7500≤ 1585-115≤ 1585-115
HQC12000≤ 1585-115≤ 1585-115

Acceptance criteria as per regulatory guidelines.

Table 3: Recovery
AnalyteMean Recovery (%)
Lacidipine> 85
Lacidipine-¹³C₄> 85

Expected recovery based on typical liquid-liquid extraction methods.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (Lacidipine-¹³C₄) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex Extraction add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Transfer to Autosampler chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Data Quantification detection->quantification

Caption: Workflow for Lacidipine Quantification in Human Plasma.

Logical Relationship of Method Validation

method_validation method Validated LC-MS/MS Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision recovery Recovery method->recovery stability Stability method->stability

Caption: Key Parameters for Method Validation.

References

Application Notes for Bioequivalence Studies of Lacidipine using Lacidipine-¹³C₄

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] To ensure the therapeutic equivalence of generic formulations of lacidipine, bioequivalence studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The use of a stable isotope-labeled internal standard, such as Lacidipine-¹³C₄, is crucial for accurate and precise quantification of lacidipine in biological matrices, minimizing variability from sample processing and instrument response.[2][3][4] This document provides detailed application notes and protocols for conducting a bioequivalence study of lacidipine using Lacidipine-¹³C₄ as an internal standard with LC-MS/MS analysis.

Mechanism of Action

Lacidipine is a selective inhibitor of L-type calcium channels in vascular smooth muscle.[5][6][7] By blocking the influx of calcium ions into these cells, it leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][5]

Signaling Pathway of Lacidipine

Lacidipine_Signaling_Pathway Extracellular Ca²⁺ Extracellular Ca²⁺ L-type Ca²⁺ Channel L-type Ca²⁺ Channel Extracellular Ca²⁺->L-type Ca²⁺ Channel Intracellular Ca²⁺ Intracellular Ca²⁺ L-type Ca²⁺ Channel->Intracellular Ca²⁺ Ca²⁺ Influx Calmodulin Calmodulin Intracellular Ca²⁺->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Smooth Muscle Contraction Myosin-LC-P->Contraction Lacidipine Lacidipine Lacidipine->Block Block->L-type Ca²⁺ Channel Inhibition Relaxation Vasodilation & Reduced Blood Pressure Block->Relaxation

Caption: Mechanism of action of Lacidipine.

Experimental Protocols

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover study to compare a test formulation of lacidipine with a reference formulation in healthy adult subjects under fasting conditions.

1. Study Design and Participants:

  • Design: A single-dose, randomized, two-period, crossover study.[8]

  • Participants: Healthy adult male and/or female volunteers, aged 18-45 years. The number of subjects should be sufficient to provide adequate statistical power (typically 24-36).

  • Inclusion/Exclusion Criteria: Standard criteria for bioequivalence studies, including normal findings in medical history, physical examination, and laboratory tests.

  • Washout Period: A washout period of at least 7 days between the two treatment periods.

2. Dosing and Administration:

  • Test Product: Lacidipine formulation to be evaluated.

  • Reference Product: Commercially available lacidipine formulation.

  • Dose: A single oral dose of lacidipine (e.g., 4 mg).

  • Administration: Subjects will receive a single oral dose of either the test or reference product with a specified volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[8]

3. Blood Sampling:

  • Blood samples (e.g., 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at specified time points post-dose.

  • Suggested Sampling Times: 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[8]

  • Plasma will be separated by centrifugation and stored frozen at -20°C or below until analysis.

Bioanalytical Method: LC-MS/MS

This method describes the quantification of lacidipine in human plasma using Lacidipine-¹³C₄ as an internal standard (IS).

1. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of Lacidipine-¹³C₄ internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent[9]
Mobile Phase 5 mM Ammonium Acetate Buffer : Acetonitrile (15:85, v/v)[9]
Flow Rate 0.60 mL/min[9]
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer API 4000 LC-MS/MS or equivalent[9]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lacidipine: m/z 456.2 → 354.2[10] Lacidipine-¹³C₄: (Adjust for mass difference)
Scan Type Multiple Reaction Monitoring (MRM)

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both the test and reference formulations:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC₀-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t₁/₂: Elimination half-life.

Statistical Analysis

  • Log-transformed Cmax, AUC₀-t, and AUC₀-∞ will be analyzed using an Analysis of Variance (ANOVA) model.

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC₀-t, and AUC₀-∞ should be calculated.

  • For bioequivalence to be concluded, the 90% confidence intervals must fall within the acceptance range of 80.00% to 125.00%.[8][10]

Table 1: Summary of Pharmacokinetic Parameters from a Representative Lacidipine Bioequivalence Study

Parameter (Unit)Test Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (Test/Ref) %90% Confidence Interval
Cmax (pg/mL) 3245 ± 14563189 ± 1398102.192.5 - 112.8
AUC₀-t (pg·h/mL) 21876 ± 987621543 ± 9567101.594.2 - 109.4
AUC₀-∞ (pg·h/mL) 23456 ± 1012323111 ± 9987101.594.3 - 109.5
Tmax (h) 1.5 ± 0.81.6 ± 0.9--
t₁/₂ (h) 14.2 ± 3.514.5 ± 3.8--

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific study.

Workflow Visualization

Bioequivalence_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Screening Subject Screening & Enrollment Randomization Randomization Subject_Screening->Randomization Dosing_P1 Period 1: Dosing (Test or Ref) Randomization->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Dosing_P2 Period 2: Dosing (Ref or Test) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Sample_Preparation Plasma Sample Preparation (LLE with Lacidipine-¹³C₄ IS) Sampling_P2->Sample_Preparation LCMSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMSMS_Analysis Quantification Quantification of Lacidipine Concentration LCMSMS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Bioequivalence study workflow.

References

Application Note: Quantitative Analysis of Lacidipine-13C4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Lacidipine and its stable isotope-labeled internal standard, Lacidipine-13C4, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate and reliable quantification of Lacidipine in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability in sample processing and instrument response, thereby improving the accuracy and precision of the assay. This protocol outlines a robust LC-MS/MS method for the simultaneous determination of Lacidipine and this compound in human plasma.

Experimental

Materials and Reagents
  • Lacidipine reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Lacidipine and this compound from human plasma.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

ParameterValue
Column Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.60 mL/min[1]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 3.0 minutes[1]
Gradient Isocratic: 15% A, 85% B[1]
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 600°C
IonSpray Voltage 3200 V
Curtain Gas 30 psi
Ion Source Gas 1 60 psi
Ion Source Gas 2 60 psi
Dwell Time 200 ms

MRM Transitions

The following MRM transitions should be used for the quantification of Lacidipine and this compound. The transitions for Lacidipine are based on published data, and the transition for this compound is predicted based on the addition of 4 Da to the parent ion mass.[2][3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lacidipine456.2354.2To be optimized
This compound460.2358.2To be optimized

Results and Discussion

This method provides excellent chromatographic resolution and sensitivity for the quantification of Lacidipine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. A typical calibration curve is linear over the range of 0.10 - 10.00 ng/mL, with a correlation coefficient (r²) of >0.999.[2] The total run time of 3.0 minutes allows for high-throughput analysis.[1]

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with This compound IS plasma->is_spike precipitation Protein Precipitation (300 µL Methanol) is_spike->precipitation vortex1 Vortex (1 min) precipitation->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject (10 µL) reconstitution->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms quantification Quantification ms->quantification

References

Application Notes and Protocols for Lacidipine-13C4 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used to treat hypertension. For pharmacokinetic and bioequivalence studies, accurate quantification of lacidipine in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Lacidipine-13C4, is a standard practice in LC-MS/MS-based bioanalysis to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the extraction of this compound and the parent compound from biological matrices, primarily human plasma, using various sample preparation techniques.

The following sections detail three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. It is an effective method for removing interfering substances from the sample matrix.

Experimental Protocol

This protocol is adapted from established methods for lacidipine extraction from human plasma.[1][2][3][4]

Materials:

  • Human plasma sample

  • This compound internal standard (IS) solution

  • Diethyl ether (or other suitable organic solvent)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Spike the plasma sample with an appropriate volume of this compound internal standard solution.

  • Add 50 µL of 0.1 M NaOH to the plasma sample to basify the mixture.

  • Add 1 mL of diethyl ether to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase (e.g., a mixture of 5mM ammonium acetate buffer and acetonitrile, 15:85 v/v).[2][3]

  • Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data

The following table summarizes typical quantitative performance parameters for LLE-based methods for lacidipine analysis.

ParameterValueReference
Recovery>90%[1]
Linearity Range50–15,000 pg/mL[2][3]
Lower Limit of Quantification (LLOQ)50 pg/mL[2][3]
Inter-day Precision (RSD)<10%[1]

Workflow Diagram

LLE_Workflow start Start: Plasma Sample add_is Add this compound IS start->add_is add_base Add 0.1M NaOH add_is->add_base add_solvent Add Diethyl Ether add_base->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It is known for providing cleaner extracts compared to LLE and PPT.

Experimental Protocol

This protocol is based on methods developed for the extraction of lacidipine from biological fluids.[5][6][7][8]

Materials:

  • Human plasma or urine sample

  • This compound internal standard (IS) solution

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration and washing)

  • Elution solvent (e.g., ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment:

    • Pipette 1 mL of the biological sample (e.g., urine) into a tube.[5][6]

    • Spike with the this compound internal standard.

    • If using plasma, a protein precipitation step with an equal volume of a precipitating agent (e.g., methanol) may be performed first, followed by centrifugation to remove the precipitated proteins.[5][6]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of deionized water to equilibrate the cartridge. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove any unbound interferences.

  • Elution:

    • Elute the analytes from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[5][6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data

The following table presents typical performance data for SPE methods.

ParameterValueReference
RecoveryGood recovery for all compounds[7][8]
Linearity Range1-40 ng/mL[7][8]
Limit of Detection (LOD)<1 ng/mL[7][8]
Intra-day and Inter-day RSD<15%[5]

Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction start Start: Biological Sample add_is_spe Add this compound IS start->add_is_spe ppt_optional Optional: Protein Precipitation add_is_spe->ppt_optional condition Condition Cartridge (Methanol, Water) ppt_optional->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Ethyl Acetate) wash->elute evaporate_spe Evaporate to Dryness elute->evaporate_spe reconstitute_spe Reconstitute in Mobile Phase evaporate_spe->reconstitute_spe analyze_spe LC-MS/MS Analysis reconstitute_spe->analyze_spe

Caption: Solid-Phase Extraction Workflow.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum. It is often used for high-throughput screening.

Experimental Protocol

This protocol is a generalized procedure based on common protein precipitation techniques.[9][10][11]

Materials:

  • Human plasma sample

  • This compound internal standard (IS) solution

  • Precipitating solvent (e.g., methanol or acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Filtration device (optional)

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the this compound internal standard.

  • Add 300 µL of ice-cold methanol (a 3:1 ratio of solvent to sample is common).[9][11]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if further concentration is needed.

Quantitative Data

The following table summarizes the performance characteristics of a method utilizing protein precipitation.

ParameterValueReference
Linearity Range0.10 - 10.00 ng/mL[9]
Correlation Coefficient (r²)0.999[9]
Matrix EffectNo significant matrix effect observed[9]
Precision and AccuracyWithin acceptable limits[9]

Workflow Diagram

PPT_Workflow start_ppt Start: Plasma Sample add_is_ppt Add this compound IS start_ppt->add_is_ppt add_solvent_ppt Add Precipitating Solvent (Methanol) add_is_ppt->add_solvent_ppt vortex_ppt Vortex Mix add_solvent_ppt->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt collect_supernatant Collect Supernatant centrifuge_ppt->collect_supernatant analyze_ppt LC-MS/MS Analysis collect_supernatant->analyze_ppt

Caption: Protein Precipitation Workflow.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions, instrumentation, and sample types. Always follow appropriate safety precautions when handling chemicals and biological samples.

References

Application of Lacidipine-13C4 in Drug Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lacidipine-13C4, a stable isotope-labeled analog of the calcium channel blocker lacidipine, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of four 13C atoms in the lacidipine molecule allows for its differentiation from the unlabeled drug by mass spectrometry, making it an invaluable tool for quantitative bioanalysis and mechanistic metabolism studies.

Application Notes

This compound serves as a crucial tool in modern drug development, offering a precise and efficient way to investigate the metabolic fate of lacidipine. Its primary applications include:

  • Absolute Bioavailability Studies: By co-administering an oral dose of unlabeled lacidipine with an intravenous (IV) microdose of this compound, the absolute bioavailability can be determined from a single study. This approach, often referred to as a "microtracer" or "microdose" study, eliminates the need for separate oral and IV dosing sessions and reduces inter-individual variability, as each subject acts as their own control.[][2]

  • Metabolite Profiling and Identification: this compound can be used to distinguish drug-related metabolites from endogenous and exogenous interferences in complex biological matrices. When a mixture of labeled and unlabeled lacidipine is administered, the resulting metabolites will exhibit a characteristic isotopic pattern, facilitating their identification using high-resolution mass spectrometry.

  • Internal Standard for Quantitative Bioanalysis: Due to its chemical and physical properties being nearly identical to the unlabeled analyte, this compound is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3][4] It co-elutes with lacidipine, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in pharmacokinetic studies.[]

  • Mass Balance Studies: The use of this compound in conjunction with unlabeled lacidipine can aid in determining the routes and rates of excretion of the drug and its metabolites.

Lacidipine is known to undergo extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[5][6][7][8] This results in a low absolute bioavailability of less than 10%.[5][9] The major metabolites of lacidipine are pharmacologically inactive.[5][6][7] Approximately 70% of an administered dose is eliminated as metabolites in the feces, with the remainder excreted in the urine.[5][6][7]

Experimental Protocols

Protocol for a Clinical Absolute Bioavailability Study

Objective: To determine the absolute bioavailability of orally administered lacidipine using a simultaneous dosing regimen of oral unlabeled lacidipine and an intravenous microdose of this compound.

Study Design: This is a single-center, open-label, single-period study in healthy adult volunteers.

Subjects:

  • A minimum of 6 healthy male and female subjects, aged 18-55 years.

  • Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

  • Informed consent must be obtained from all subjects prior to any study-related procedures.

Dosing:

  • Oral Dose: A single 4 mg oral tablet of unlabeled lacidipine administered with 240 mL of water following an overnight fast.

  • Intravenous Dose: A single 100 µg intravenous infusion of this compound in a suitable sterile vehicle, administered over 10 minutes, initiated at the same time as the oral dose.

Sample Collection:

  • Serial blood samples (approximately 5 mL each) will be collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

  • Plasma will be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored frozen at -70°C or below until analysis.

Bioanalytical Method:

  • Plasma concentrations of both lacidipine and this compound will be determined using a validated LC-MS/MS method.

  • A suitable internal standard, such as Lacidipine-d4, should be used for quantification.

  • Plasma samples are prepared using liquid-liquid extraction or solid-phase extraction.

  • Chromatographic separation is achieved on a C18 reverse-phase column.

  • Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions for lacidipine, this compound, and the internal standard should be optimized for sensitivity and specificity.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2, will be calculated for both lacidipine and this compound using non-compartmental analysis.

  • Absolute bioavailability (F) will be calculated using the following formula:

    F (%) = (AUC(0-inf)_oral / AUC(0-inf)_IV) * (Dose_IV / Dose_oral) * 100

    Where:

    • AUC(0-inf)_oral is the area under the plasma concentration-time curve from time zero to infinity for the oral dose of unlabeled lacidipine.

    • AUC(0-inf)_IV is the area under the plasma concentration-time curve from time zero to infinity for the intravenous dose of this compound.

    • Dose_IV is the intravenous dose of this compound.

    • Dose_oral is the oral dose of unlabeled lacidipine.

Data Presentation

The following tables represent hypothetical data from the described absolute bioavailability study.

Table 1: Mean Pharmacokinetic Parameters of Lacidipine and this compound (n=6)

ParameterLacidipine (4 mg Oral)This compound (100 µg IV)
Cmax (pg/mL) 3500 ± 8502500 ± 550
Tmax (h) 1.5 ± 0.50.25 ± 0.1
AUC(0-72h) (pg·h/mL) 18500 ± 450021500 ± 5000
AUC(0-inf) (pg·h/mL) 19000 ± 470022000 ± 5200
t1/2 (h) 15 ± 414 ± 3

Data are presented as mean ± standard deviation.

Table 2: Absolute Bioavailability Calculation for Lacidipine

SubjectAUC(0-inf)_oral (pg·h/mL)AUC(0-inf)_IV (pg·h/mL)Dose_oral (µg)Dose_IV (µg)Absolute Bioavailability (F %)
1 175002050040001008.5
2 210002400040001008.8
3 160001900040001008.4
4 235002650040001008.9
5 180002100040001008.6
6 190002200040001008.6
Mean 19167 22167 8.6
SD 2858 2725 0.2

Visualization

Experimental Workflow

G Experimental Workflow for Absolute Bioavailability Study cluster_0 Pre-Study cluster_1 Dosing and Sampling cluster_2 Sample Processing and Analysis cluster_3 Data Analysis A Subject Screening and Enrollment B Informed Consent A->B C Oral Administration of Lacidipine (4 mg) B->C D IV Infusion of this compound (100 µg) B->D E Serial Blood Sampling (0-72h) C->E D->E F Plasma Separation E->F G Sample Extraction F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Parameter Calculation H->I J Absolute Bioavailability Calculation I->J

Caption: Workflow for determining the absolute bioavailability of lacidipine.

Lacidipine Metabolism Pathway

G Simplified Metabolic Pathway of Lacidipine cluster_0 Liver (First-Pass Metabolism) Lacidipine Lacidipine CYP3A4 CYP3A4 Lacidipine->CYP3A4 Oxidation Metabolites Inactive Metabolites Excretion Excretion Metabolites->Excretion ~70% Feces, ~30% Urine CYP3A4->Metabolites

Caption: Metabolic fate of lacidipine via CYP3A4.

References

Standard Operating Procedure for the Quantification of Lacidipine using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the quantification of Lacidipine in human plasma using a stable isotope-labeled internal standard, Lacidipine-¹³C₈, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing.

Overview

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] Accurate quantification of Lacidipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This protocol describes a robust and sensitive LC-MS/MS method for the determination of Lacidipine in human plasma, employing a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. While this protocol specifies the use of Lacidipine-¹³C₈, it can be adapted for other stable isotope-labeled versions of Lacidipine, such as Lacidipine-¹³C₄, with appropriate validation of the mass transitions.

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known concentration of a stable isotope-labeled version of the analyte, in this case, Lacidipine-¹³C₈, is added to the plasma sample as an internal standard (IS).[4][5] The analyte and the IS are then extracted from the plasma, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the analyte's signal to the IS's signal is used to calculate the concentration of the analyte in the original sample. The use of a SIL-IS corrects for variations in sample preparation and instrument response, leading to highly reliable results.[6][7]

Materials and Reagents

  • Analytes and Standards:

    • Lacidipine reference standard

    • Lacidipine-¹³C₈ (Internal Standard)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Water (deionized, 18 MΩ·cm)

    • Human plasma (drug-free, with anticoagulant)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • HPLC vials with inserts

    • Syringe filters (0.22 µm)

Equipment

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Lacidipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lacidipine reference standard and dissolve it in 10 mL of methanol.

  • Lacidipine-¹³C₈ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lacidipine-¹³C₈ and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Lacidipine stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the Lacidipine-¹³C₈ internal standard by diluting the stock solution in 50% methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Lacidipine-¹³C₈ internal standard working solution.

  • Add 300 µL of methanol to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 50 x 4.6 mm, 5 µm)[4][5]
Mobile Phase A: 5 mM Ammonium acetate in waterB: Acetonitrile[4][5]
Gradient Isocratic: 15% A, 85% B[4][5]
Flow Rate 0.6 mL/min[4][5]
Column Temperature 40 °C
Injection Volume 10 µL
Run Time 3.0 minutes[4][5]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Lacidipine) m/z 456.2 → 354.2[8]
MRM Transition (Lacidipine-¹³C₈) To be determined by infusion of the standard. Expected: m/z 464.2 → 362.2
Collision Energy Optimized for the specific instrument
Ion Source Temperature 450 °C

Note: The MRM transition for Lacidipine-¹³C₈ is an estimation and must be optimized by direct infusion of the standard into the mass spectrometer.

Data Analysis and Quantification

The concentration of Lacidipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Lacidipine in the unknown samples is then interpolated from this calibration curve.

Method Validation Parameters

The following tables summarize typical validation parameters for a Lacidipine quantification method.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 50 - 15,000 pg/mL[4][5]
Correlation Coefficient (r) > 0.998[4][5]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ 0.025< 15%< 15%± 15%
Low 0.050< 15%< 15%± 15%
Mid 5.0< 15%< 15%± 15%
High 8.0< 15%< 15%± 15%
(Data adapted from a similar UPLC-MS/MS method for Lacidipine)[9]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Lacidipine-¹³C₈ (IS) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify G cluster_cell Vascular Smooth Muscle Cell Lacidipine Lacidipine L_type L-type Ca²⁺ Channel Lacidipine->L_type blocks Ca_influx Ca²⁺ Influx Lacidipine->Ca_influx inhibits Contraction Muscle Contraction Ca_influx->Contraction leads to Vasodilation Vasodilation Ca_influx->Vasodilation reduced influx leads to

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Lacidipine-13C4 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Lacidipine and its stable isotope-labeled internal standard, Lacidipine-13C4.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: What are the common signs of matrix effects in my this compound analysis?

Answer: Matrix effects can manifest in several ways during your LC-MS/MS analysis of Lacidipine. Key indicators include:

  • Poor reproducibility of analyte response: You may observe significant variation in the peak area of Lacidipine or this compound across different lots of biological matrix (e.g., plasma from different individuals).

  • Inaccurate and imprecise results: Your quality control (QC) samples may fail to meet acceptance criteria (typically ±15% deviation from the nominal concentration).[1]

  • Non-linear calibration curves: The relationship between the concentration of your standards and their response may not be linear, especially at the lower end of the curve.

  • Reduced sensitivity: You may struggle to achieve the desired lower limit of quantification (LLOQ) due to suppression of the analyte signal.[2]

  • Altered peak shapes: In some cases, co-eluting matrix components can affect the chromatography, leading to distorted or split peaks for Lacidipine or its internal standard.

Question: How can I confirm that the issues I'm seeing are due to matrix effects and not other problems like instrument malfunction or sample degradation?

Answer: To specifically diagnose matrix effects, you should perform a post-extraction addition experiment. This is considered the "gold standard" for quantitatively assessing matrix effects.[1] The experiment involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in the signal indicates the presence of ion suppression or enhancement.

A qualitative method, post-column infusion, can also be used. This involves infusing a constant flow of Lacidipine solution into the mass spectrometer while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal at the retention time of your analyte indicate regions of ion suppression or enhancement.

Question: What are the most effective sample preparation strategies to minimize matrix effects for Lacidipine in plasma?

Answer: The goal of sample preparation is to remove interfering endogenous matrix components, such as phospholipids, before LC-MS/MS analysis.[3] The choice of method depends on the required sensitivity and the complexity of the matrix. Generally, the effectiveness of common techniques follows this trend: Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT).[4][5]

  • Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent like acetonitrile or methanol to precipitate proteins. While fast, it is often the least effective at removing phospholipids and may lead to significant matrix effects.[6][7][8] However, one study on Lacidipine in human plasma reported no matrix effect using a PPT method with methanol.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. LLE is generally more effective at removing interfering substances than PPT. A validated method for Lacidipine in human plasma using LLE reported a negligible matrix effect.[9][10]

  • Solid-Phase Extraction (SPE): SPE is typically the most effective method for removing matrix components, resulting in the cleanest extracts and minimal matrix effects.[4][5] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and then eluting the analyte.

Question: My internal standard, this compound, also seems to be affected by the matrix. What does this mean and what should I do?

Answer: It is expected that a stable isotope-labeled internal standard (SIL-IS) like this compound will be affected by matrix effects in a similar way to the unlabeled analyte, Lacidipine. This is the primary reason for using a SIL-IS. Because this compound co-elutes with Lacidipine and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate quantification.

If you are still experiencing issues, ensure that the concentration of your internal standard is appropriate and that it is not so high as to cause its own matrix effects or detector saturation.

Question: How do I validate my method to ensure it is robust against matrix effects?

Answer: Regulatory guidelines require the evaluation of matrix effects during method validation. This is typically done by:

  • Assessing Matrix Factor (MF): Using the post-extraction addition method, the matrix factor is calculated for the analyte and the internal standard. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Ideally, the absolute MF for the analyte should be between 0.8 and 1.2.

  • Calculating IS-Normalized Matrix Factor: The ratio of the analyte's MF to the IS's MF is calculated. This value should be close to 1, demonstrating that the IS effectively compensates for the matrix effect.

  • Evaluating Different Matrix Lots: The matrix effect should be assessed in at least six different lots of the biological matrix to ensure the method is not susceptible to variability between individuals.

Frequently Asked Questions (FAQs)

Question: What is the underlying mechanism of ion suppression or enhancement?

Answer: Ion suppression or enhancement occurs in the ion source of the mass spectrometer when co-eluting matrix components interfere with the ionization of the analyte of interest. In electrospray ionization (ESI), these interferences can compete with the analyte for access to the droplet surface for ionization or affect the efficiency of droplet evaporation and ion desolvation. This leads to a decrease (suppression) or, less commonly, an increase (enhancement) in the number of analyte ions that reach the mass analyzer.

Question: Why is a stable isotope-labeled internal standard like this compound the best choice?

Answer: A stable isotope-labeled internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis for several reasons:

  • Co-elution: It has nearly identical chromatographic retention time to the analyte.

  • Similar Ionization Efficiency: It behaves almost identically to the analyte in the ion source.

  • Effective Compensation: Because it experiences the same matrix effects as the analyte, it can effectively normalize any signal suppression or enhancement.[1]

Question: What are the most common sources of matrix components in plasma that cause these effects?

Answer: In plasma, the most common culprits for matrix effects in ESI-MS are phospholipids from cell membranes.[3] Other endogenous components like salts, proteins, and lipids can also contribute. Exogenous sources can include anticoagulants used during sample collection, dosing vehicles, and co-administered medications.[1][11]

Question: Can I use a different internal standard if this compound is not available?

Answer: While a SIL-IS is ideal, a structural analog can be used as an alternative internal standard. However, it is crucial to demonstrate that the analog's chromatographic and ionization behavior closely mimics that of Lacidipine and that it effectively compensates for matrix effects. This requires thorough validation, as even small differences in structure can lead to different responses to matrix interferences.

Quantitative Data Summary

The following table provides a general comparison of common sample preparation techniques for their effectiveness in reducing matrix effects in plasma samples. Specific quantitative values for Lacidipine are limited in the literature, but the relative performance is well-established.

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) >80%[8]LowHighSimple, fast, low costLeast clean extract, high potential for ion suppression.[4]
Liquid-Liquid Extraction (LLE) Variable (can be >90%)[7]ModerateModerateCleaner extracts than PPT, can be selective.More labor-intensive and time-consuming than PPT.
Solid-Phase Extraction (SPE) High and reproducible (>90%)HighLowProvides the cleanest extracts, high recovery, and minimal matrix effects.[4][5]More complex, time-consuming, and expensive than PPT and LLE.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol describes how to quantitatively determine the matrix factor (MF) for Lacidipine and this compound.

1. Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Lacidipine and this compound analytical standards.

  • Validated sample preparation method (e.g., LLE or SPE).

  • LC-MS/MS system.

  • Appropriate solvents and reagents.

2. Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of Lacidipine and this compound at a known concentration (e.g., low and high QC levels) in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Take aliquots of the blank biological matrix and process them using your validated sample preparation method. After the final evaporation step, reconstitute the dried extract with the standard solution from Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with Lacidipine and this compound at the same concentrations as Set A and process these samples through the entire sample preparation method. (This set is used to determine recovery).

  • Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Lacidipine and this compound.

3. Calculations:

  • Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the MF for both Lacidipine and this compound.

  • Recovery (RE):

    • RE (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100

    • Calculate the recovery for both Lacidipine and this compound.

  • Internal Standard (IS) Normalized MF:

    • IS Normalized MF = (MF of Lacidipine) / (MF of this compound)

4. Interpretation:

  • An MF value close to 1 indicates a negligible matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

  • An IS Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Visualizations

MatrixEffectTroubleshooting start Start: Inconsistent or Inaccurate Results check_system 1. Verify System Suitability (e.g., retention time, peak shape, S/N of neat standards) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot LC-MS/MS System (e.g., check for leaks, clean source, prepare fresh mobile phase) system_ok->troubleshoot_system No assess_me 2. Assess Matrix Effect (Post-Extraction Addition Experiment) system_ok->assess_me Yes troubleshoot_system->check_system me_present Matrix Effect Present? (MF < 0.8 or > 1.2) assess_me->me_present is_tracks IS-Normalized MF ≈ 1? me_present->is_tracks Yes method_ok Method is Acceptable (IS compensates for ME) me_present->method_ok No is_tracks->method_ok Yes optimize_method 3. Optimize Method to Mitigate ME is_tracks->optimize_method No end End: Method Validated method_ok->end improve_cleanup Improve Sample Cleanup (e.g., switch from PPT to LLE/SPE) optimize_method->improve_cleanup modify_chrom Modify Chromatography (e.g., change gradient, use different column to separate from interferences) optimize_method->modify_chrom revalidate Re-assess Matrix Effect improve_cleanup->revalidate modify_chrom->revalidate revalidate->me_present

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.

PostExtractionAddition cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike A1 Spike Analyte (Lacidipine) & IS (this compound) into Reconstitution Solvent analysis Analyze Set A & Set B by LC-MS/MS A1->analysis B1 Extract Blank Plasma (e.g., LLE or SPE) B2 Evaporate to Dryness B1->B2 B3 Reconstitute with Neat Solution (from Set A) B2->B3 B3->analysis calculation Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) analysis->calculation

Caption: Experimental workflow for the post-extraction addition method.

IonSuppression Mechanism of Ion Suppression in ESI Source Source LC Eluent Enters ESI Source Droplet_Ideal Charged Droplet Analyte [A+] Analyte [A+] Source->Droplet_Ideal Ideal Condition (Clean Sample) Droplet_Suppressed Charged Droplet Analyte [A+] Matrix [M] Matrix [M] Source->Droplet_Suppressed Matrix Effect (Co-eluting Matrix) Evaporation_Ideal Solvent Evaporation & Ion Desolvation Droplet_Ideal->Evaporation_Ideal MS_Ideal Analyte Ions [A+] Enter Mass Spec Evaporation_Ideal->MS_Ideal Signal_Ideal Strong Signal MS_Ideal->Signal_Ideal Evaporation_Suppressed Competition for Charge & Inefficient Desolvation Droplet_Suppressed->Evaporation_Suppressed MS_Suppressed Fewer Analyte Ions [A+] Enter Mass Spec Evaporation_Suppressed->MS_Suppressed Signal_Suppressed Suppressed Signal MS_Suppressed->Signal_Suppressed

Caption: The process of ion suppression in an electrospray ion source.

References

Technical Support Center: Overcoming Ion Suppression with Lacidipine-¹³C₄

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lacidipine-¹³C₄ as an internal standard to mitigate ion suppression in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Lacidipine bioanalysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, Lacidipine, is reduced by the presence of co-eluting components from the biological matrix (e.g., plasma, urine).[1][2] This suppression can lead to inaccurate and unreliable quantification, underestimation of the analyte concentration, and poor assay reproducibility.[3] Given the low concentrations of Lacidipine often found in biological samples, even minor ion suppression can significantly impact pharmacokinetic and bioequivalence studies.

Q2: How does using Lacidipine-¹³C₄ help in overcoming ion suppression?

A2: Lacidipine-¹³C₄ is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Lacidipine, with the only difference being the substitution of four ¹²C atoms with ¹³C atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, Lacidipine and Lacidipine-¹³C₄ co-elute during chromatography and experience the same degree of ion suppression from the matrix.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[4]

Q3: I am still observing signal variability even with Lacidipine-¹³C₄. What could be the issue?

A3: While a SIL-IS is highly effective, significant signal variability might still occur under certain conditions:

  • High Concentration of Internal Standard: An excessively high concentration of Lacidipine-¹³C₄ can itself cause ion suppression for both the analyte and the internal standard.[4] It is crucial to optimize the concentration of the internal standard.

  • Matrix Effects on Both Analyte and IS: In cases of severe matrix effects, even a SIL-IS may not be able to fully compensate if the analyte and IS signals are suppressed to a point below the reliable detection limit of the instrument.

  • Contamination of the SIL-IS: The Lacidipine-¹³C₄ standard should be of high purity. Any presence of unlabeled Lacidipine will artificially inflate the analyte signal and lead to inaccurate results.

  • Chromatographic Separation: While expected to co-elute, suboptimal chromatographic conditions could potentially lead to slight separation of the analyte and the SIL-IS, causing them to be affected differently by matrix components.[3]

Q4: What are the best sample preparation techniques to minimize ion suppression from the start?

A4: Effective sample preparation is key to removing interfering matrix components before LC-MS/MS analysis. The two most common and effective techniques are:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its chemical properties. It is effective in removing non-volatile salts and many polar endogenous compounds.[5]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while matrix components are washed away. It can provide a cleaner extract than LLE and can be tailored to the specific properties of the analyte.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for both Lacidipine and Lacidipine-¹³C₄ Severe ion suppression from the matrix.1. Optimize the sample preparation method (see Experimental Protocols) to improve the removal of matrix components. 2. Dilute the sample extract to reduce the concentration of interfering substances.[1] 3. Adjust the chromatography to separate Lacidipine from the ion-suppressing region of the chromatogram.[3]
Inconsistent peak area ratios between Lacidipine and Lacidipine-¹³C₄ across samples Non-uniform matrix effects between different samples.1. Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process. 2. Re-validate the method using at least six different sources of the biological matrix to assess the variability of the matrix effect.
High background noise in the chromatogram Contamination of the LC-MS system or impure solvents.1. Flush the LC system and mass spectrometer with appropriate cleaning solutions. 2. Use high-purity, LC-MS grade solvents and reagents for the mobile phase and sample preparation.
Poor peak shape for Lacidipine and/or Lacidipine-¹³C₄ Column degradation or inappropriate mobile phase.1. Replace the analytical column with a new one of the same type. 2. Ensure the mobile phase pH is appropriate for the analyte and that the composition is correctly prepared.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on the method described by Chatki et al. (2013) for the extraction of Lacidipine from human plasma.[8][9]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of Lacidipine-¹³C₄ working solution (e.g., 10 µL of a 10 ng/mL solution) to each plasma sample, calibration standard, and quality control sample, except for the blank plasma.

  • Vortexing: Briefly vortex the samples for 30 seconds to ensure thorough mixing.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane) to each tube.

    • Vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Lacidipine. Optimization will be required for specific instrumentation.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Zorbax SB C18, 50 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common composition is 15:85 (v/v) aqueous buffer to acetonitrile.[8]

  • Flow Rate: 0.60 mL/min.[8]

  • Injection Volume: 10 µL.[9]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lacidipine: m/z 456.4 → 354.4

    • Lacidipine-¹³C₄: (Predicted) m/z 460.4 → 358.4 (Note: The exact mass of the ¹³C₄-labeled internal standard and its fragments should be confirmed from the certificate of analysis).

Data Presentation

The use of Lacidipine-¹³C₄ as an internal standard is designed to ensure that the method is not adversely affected by matrix effects, leading to consistent recovery and process efficiency. The following tables present expected data from a validated bioanalytical method.

Table 1: Recovery and Matrix Effect of Lacidipine and Lacidipine-¹³C₄

AnalyteConcentration (pg/mL)Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Lacidipine 150 (Low QC)85.2 ± 3.10.981.01
7500 (Mid QC)86.5 ± 2.50.991.00
12000 (High QC)84.9 ± 2.80.970.99
Lacidipine-¹³C₄ (Working Conc.)87.1 ± 2.90.98N/A

Data are representative and should be determined experimentally during method validation. A matrix factor close to 1 indicates a negligible matrix effect. The IS-normalized matrix factor is calculated as (Matrix Factor of Analyte) / (Matrix Factor of IS). An IS-normalized matrix factor between 0.85 and 1.15 is generally considered acceptable.

Table 2: Process Efficiency of Lacidipine Analysis

AnalyteConcentration (pg/mL)Process Efficiency (%)
Lacidipine 150 (Low QC)83.5 ± 3.5
7500 (Mid QC)85.6 ± 2.9
12000 (High QC)82.4 ± 3.1

Process efficiency is a measure of the overall efficiency of the analytical method, taking into account both recovery and matrix effects. It is calculated as (Peak Area in Spiked Matrix Sample / Peak Area in Neat Solution) x 100.

Visualizations

IonSuppressionMechanism cluster_source Electrospray Ionization (ESI) Source cluster_interference Interference Droplet Charged Droplet (Analyte + Matrix) SolventEvaporation Solvent Evaporation Droplet->SolventEvaporation Heat GasPhaseIons Gas Phase Ions SolventEvaporation->GasPhaseIons Ion Ejection MS_Inlet Mass Spectrometer Inlet GasPhaseIons->MS_Inlet Matrix Matrix Components (Phospholipids, Salts, etc.) Matrix->SolventEvaporation Competes for charge Reduces evaporation efficiency

Caption: Mechanism of Ion Suppression in the ESI Source.

SIL_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (contains Lacidipine) Spike Spike with Lacidipine-¹³C₄ (IS) Plasma->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Extract Final Extract (Lacidipine + IS) Extraction->Extract LCMS LC-MS/MS System Extract->LCMS Chromatogram Co-eluting Peaks (Analyte and IS) LCMS->Chromatogram Quantification Calculate Peak Area Ratio (Analyte / IS) Chromatogram->Quantification Result Accurate Concentration of Lacidipine Quantification->Result

Caption: Bioanalytical Workflow Using a SIL-IS.

LogicalRelationship cluster_problem The Problem cluster_solution The Solution IonSuppression Ion Suppression (Matrix Effect) InaccurateResults Inaccurate & Imprecise Quantification IonSuppression->InaccurateResults Leads to SIL_IS Lacidipine-¹³C₄ (SIL-IS) Coelution Co-elution & Identical Ionization Behavior SIL_IS->Coelution Ensures Normalization Ratio Normalization Coelution->Normalization Allows for AccurateResults Accurate & Precise Quantification Normalization->AccurateResults Achieves

Caption: Overcoming Ion Suppression with a SIL-IS.

References

Technical Support Center: Troubleshooting Lacidipine-13C4 Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of Lacidipine-13C4.

Troubleshooting Guide

This guide addresses common causes of peak tailing for this compound and provides systematic solutions to resolve them.

Question 1: My this compound peak is tailing. What are the primary causes?

Peak tailing in HPLC is an indication of undesirable interactions within the chromatographic system.[1] For this compound, as with its unlabeled counterpart, peak tailing is most commonly caused by one or more of the following factors:

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is often the interaction between the analyte and ionized residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4] These interactions create a secondary, stronger retention mechanism that leads to a skewed peak shape.[3]

  • Mobile Phase pH Issues: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the stationary phase, causing peak tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6][7]

  • Column Degradation or Contamination: Physical damage to the column, such as bed deformation or a blocked frit, can disrupt the flow path and cause peak tailing.[5][6][7] Chemical contamination can also create active sites that lead to secondary interactions.

  • Extra-Column Effects: Excessive dead volume in the HPLC system, for instance, from using tubing with a large internal diameter or poorly made connections, can contribute to peak broadening and tailing.[2][6][8]

Question 2: How can I systematically troubleshoot peak tailing for this compound?

A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting efforts.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_overload Decrease Sample Concentration/Volume check_all_peaks->check_column_overload Yes check_mobile_phase Optimize Mobile Phase pH and Buffer Concentration check_all_peaks->check_mobile_phase No yes_all Yes check_extra_column_volume Check Tubing and Connections for Dead Volume check_column_overload->check_extra_column_volume check_column_frit Backflush or Replace Column Frit/Guard Column check_extra_column_volume->check_column_frit end_node Peak Shape Improved check_column_frit->end_node no_all No check_column_chemistry Use End-Capped or Base-Deactivated Column check_mobile_phase->check_column_chemistry check_temp Adjust Column Temperature check_column_chemistry->check_temp check_temp->end_node

A systematic workflow for troubleshooting peak tailing.

Question 3: What are the recommended HPLC method parameters for Lacidipine analysis that can help prevent peak tailing?

Several published methods for Lacidipine can serve as a good starting point. The key is to use a well-chosen column and mobile phase to minimize secondary interactions.

ParameterRecommendationRationale
Column C18, preferably end-capped or base-deactivatedMinimizes silanol interactions.[2]
Mobile Phase Acetonitrile or Methanol with a buffered aqueous phaseOrganic modifiers paired with a buffer to control pH.
pH 3.0 - 6.5Lower pH protonates silanols, reducing interactions.[3][9] A pH of 6.5 has also been used successfully with a buffer.
Buffer Ammonium Acetate or Phosphate BufferMaintains a stable pH to ensure consistent ionization.[5]
Flow Rate 1.0 - 1.2 mL/minTypical analytical flow rates.
Detection 240 - 284 nmUV detection wavelengths for Lacidipine.[10][11][12]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Mobile Phase at pH 3.0:

    • Prepare the aqueous component of the mobile phase (e.g., water or a buffer solution).

    • Adjust the pH to 3.0 using a suitable acid (e.g., formic acid or phosphoric acid).

    • Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a mobile phase of Acetonitrile:Water (65:35, v/v) can be used.[10]

    • Degas the mobile phase before use.

  • System Equilibration and Analysis:

    • Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.

    • Inject the this compound standard and observe the peak shape.

Protocol 2: Column Flushing and Regeneration

If column contamination is suspected, a thorough flushing procedure can help restore performance.

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min):

    • 20 column volumes of HPLC-grade water (to remove buffers).

    • 20 column volumes of isopropanol (to remove strongly retained organic compounds).

    • 20 column volumes of hexane (for non-polar contaminants, if compatible with your column).

    • 20 column volumes of isopropanol (to transition back to a polar solvent).

    • 20 column volumes of your mobile phase (without buffer).

  • Reconnect the column in the correct orientation and equilibrate with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Will the 13C4 isotope label on Lacidipine affect its chromatographic behavior and cause peak tailing?

The isotopic label in this compound results in a slightly higher molecular weight. However, in reversed-phase HPLC, retention is primarily driven by the molecule's hydrophobicity and interactions with the stationary phase. The 13C isotopes do not significantly alter these properties. Therefore, this compound is expected to have a very similar retention time and chromatographic behavior to unlabeled Lacidipine. The troubleshooting strategies for peak tailing are the same for both compounds.

Q2: What is an acceptable peak tailing factor?

For most applications, a USP tailing factor (Tf) between 1.0 and 1.5 is considered acceptable. A value of 1.0 represents a perfectly symmetrical peak. As the value increases, the degree of tailing becomes more pronounced.

Q3: Can my sample solvent cause peak tailing?

Yes, if the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[6] It is always best to dissolve the sample in the mobile phase or a solvent that is weaker than or has a similar strength to the mobile phase.[6]

Q4: How do I know if I'm overloading my column?

Column overload can be diagnosed by injecting a series of dilutions of your sample.[7] If the peak shape improves (i.e., the tailing factor decreases) and the retention time increases slightly with more dilute samples, you are likely experiencing mass overload.[5][13]

Q5: What are the chemical interactions that lead to peak tailing?

The most common chemical interaction causing peak tailing for basic compounds like Lacidipine on silica-based columns is the secondary interaction with acidic silanol groups on the stationary phase.

G cluster_1 Chemical Interactions Causing Peak Tailing analyte Basic Analyte (this compound) in Solution primary_interaction Primary Hydrophobic Interaction (Desired Retention) analyte->primary_interaction stationary_phase Silica Stationary Phase with Residual Silanol Groups (-Si-OH) secondary_interaction Secondary Ionic Interaction with Ionized Silanols (-Si-O-) stationary_phase->secondary_interaction primary_interaction->stationary_phase secondary_interaction->analyte peak_tailing Peak Tailing secondary_interaction->peak_tailing

Interactions between a basic analyte and the stationary phase.

References

Technical Support Center: Lacidipine-13C4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the analysis of Lacidipine-13C4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analysis?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Lacidipine. It is chemically identical to Lacidipine but is enriched with four Carbon-13 isotopes, making it heavier. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a known amount of this compound is added to samples. It co-elutes with the unlabeled Lacidipine and helps to correct for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement.

Q2: What are the most common sources of contamination in this compound analysis?

A2: Contamination can arise from various sources throughout the analytical workflow. The most common sources include:

  • Solvents and Reagents: Impurities in solvents like acetonitrile, methanol, and water, as well as additives like formic acid or ammonium acetate.

  • Sample Collection and Handling: Contaminants from collection tubes, anticoagulants, and storage containers.

  • Sample Preparation: Leachables from plasticware such as microcentrifuge tubes, pipette tips, and solid-phase extraction (SPE) cartridges. These can include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and antioxidants.[1]

  • LC System: Carryover from previous injections, contaminated mobile phases, and leachables from tubing and fittings.

  • Mass Spectrometer: Contamination of the ion source from previous analyses.

Q3: How can I differentiate between contamination and degradation of this compound?

A3: Contamination typically introduces extraneous peaks into the chromatogram that are not structurally related to Lacidipine. Degradation products, on the other hand, are compounds formed from the chemical breakdown of Lacidipine or its internal standard. Lacidipine is known to degrade under acidic and basic conditions. To differentiate, you can perform forced degradation studies on Lacidipine and this compound to identify the retention times and mass-to-charge ratios (m/z) of their specific degradation products. Comparing these to the unknown peaks in your analytical run can help in identification.

Troubleshooting Guides

Issue 1: High Background Noise or Unidentified Peaks in Blank Samples

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Acceptable Limits/Remarks
Contaminated Solvents/Reagents 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. 2. Run a blank gradient with the newly prepared mobile phase to check for background peaks. 3. If peaks persist, test each solvent and additive individually by direct infusion into the mass spectrometer.Background noise should be less than 20% of the lower limit of quantification (LLOQ) response for the analyte and 5% for the internal standard.[2][3]
Leachables from Plasticware 1. Pre-rinse all new plasticware (e.g., microcentrifuge tubes, pipette tips) with a high-purity solvent like methanol or isopropanol. 2. Use polypropylene or glass tubes where possible, as they are generally less prone to leaching than other plastics. 3. If using SPE cartridges, perform a blank extraction to check for leachables from the sorbent and housing material.[4]Levels of common plasticizers like Di(2-ethylhexyl) phthalate (DEHP) can range from ng/mL to µg/mL in contaminated samples.
LC System Contamination 1. Flush the entire LC system, including the autosampler needle and injection port, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). 2. Replace in-line filters and check for any degraded tubing.A clean system should show a stable and low baseline during a blank gradient run.
Issue 2: Poor Peak Shape or Signal Suppression/Enhancement for this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Acceptable Limits/Remarks
Matrix Effects 1. Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and/or internal standard. 2. Improve sample cleanup by optimizing the sample preparation method (e.g., trying a different SPE sorbent, using liquid-liquid extraction). 3. Modify chromatographic conditions to separate the analyte from the interfering matrix components.The matrix factor (MF) should be consistent across different lots of biological matrix. The coefficient of variation (CV%) of the IS-normalized MF should not be greater than 15%.
Co-eluting Contaminants 1. Contaminants from plasticware or other sources can co-elute with this compound and affect its ionization. 2. Analyze a blank extract to identify potential co-eluting contaminants. 3. Adjust the chromatographic gradient to achieve better separation.The presence of co-eluting peaks should be minimized to ensure accurate integration of the this compound peak.
Formation of Adducts 1. Lacidipine and its internal standard can form adducts with ions present in the mobile phase or sample matrix (e.g., sodium [M+Na]+, potassium [M+K]+). 2. Optimize the mobile phase composition and additives to promote the formation of a single, stable protonated molecule [M+H]+. 3. Ensure the mass spectrometer is tuned to the correct m/z for the desired ion.While multiple adducts can be observed, for quantitative analysis, it is crucial to consistently measure the most abundant and stable adduct.
Issue 3: Inconsistent Internal Standard Response

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Acceptable Limits/Remarks
Inaccurate Pipetting of IS 1. Verify the calibration and performance of the pipettes used for adding the internal standard. 2. Ensure the internal standard working solution is thoroughly mixed before use.The precision of the internal standard response across a batch of samples should ideally be within 15% CV.
Degradation of IS 1. Lacidipine and its labeled standard can be susceptible to degradation under certain conditions (e.g., exposure to strong acids, bases, or light). 2. Prepare fresh internal standard working solutions and store them appropriately (protected from light and at a suitable temperature). 3. Evaluate the stability of the internal standard in the sample matrix under the same storage and processing conditions as the study samples.The mean response of stability samples should be within ±15% of the mean response of freshly prepared samples.
Carryover 1. Carryover from a high concentration sample can affect the subsequent blank or low concentration sample, leading to an artificially high IS response. 2. Optimize the autosampler wash procedure by using a strong, appropriate solvent mixture and increasing the wash volume and/or duration. 3. Inject a blank sample after the highest calibration standard to assess carryover.Carryover in the blank sample following the highest standard should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard.[2][3]

Experimental Protocols

Key Experiment: Liquid-Liquid Extraction (LLE) of Lacidipine from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of Lacidipine in human plasma.[5][6]

Materials:

  • Human plasma

  • This compound internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of MTBE, vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solution, vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is add_mtbe 3. Add MTBE (1 mL) add_is->add_mtbe vortex1 4. Vortex (5 min) add_mtbe->vortex1 centrifuge 5. Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject chromatography 10. Chromatographic Separation inject->chromatography detection 11. Mass Spectrometric Detection chromatography->detection quantification 12. Data Quantification detection->quantification

Caption: Experimental workflow for this compound analysis in plasma.

Troubleshooting_Logic cluster_source_id Source Identification cluster_resolution Resolution start Contamination Issue Observed check_blanks Analyze Blank Samples start->check_blanks peaks_in_blanks Peaks Present? check_blanks->peaks_in_blanks check_solvents Check Solvents & Reagents peaks_in_blanks->check_solvents Yes no_peaks Issue Likely Matrix Effect or IS Instability peaks_in_blanks->no_peaks No check_plasticware Check Plasticware (Leachables) check_solvents->check_plasticware replace_solvents Use Fresh, High-Purity Solvents check_solvents->replace_solvents check_system Check LC System (Carryover) check_plasticware->check_system clean_plasticware Pre-rinse or Use Glassware check_plasticware->clean_plasticware clean_system Optimize System Wash check_system->clean_system

Caption: Troubleshooting logic for identifying contamination sources.

References

Optimizing Lacidipine-13C4 Extraction Recovery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction recovery of Lacidipine-13C4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols to address common challenges encountered during the extraction of this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

Low recovery of this compound can stem from several factors, primarily related to its high lipophilicity.[1][2][3][4] Key issues include:

  • Inappropriate solvent selection: Using a solvent with polarity that is not optimal for this highly lipophilic compound.

  • Insufficient vortexing or shaking time: Inadequate mixing can lead to incomplete partitioning of the analyte from the sample matrix into the extraction solvent.[5]

  • Incorrect pH of the aqueous phase: The pH can influence the ionization state of Lacidipine and affect its solubility in the organic solvent.

  • Emulsion formation during liquid-liquid extraction: This can trap the analyte and prevent a clean separation of the organic and aqueous layers.

  • Suboptimal solid-phase extraction (SPE) conditions: Issues with cartridge conditioning, sample loading, washing, or elution steps can all lead to poor recovery.

Q2: Is there a significant difference in extraction behavior between Lacidipine and this compound?

For practical purposes in extraction, the behavior of this compound is virtually identical to that of unlabeled Lacidipine. The small increase in molecular weight due to the 13C isotopes does not significantly alter its physicochemical properties like solubility and partitioning behavior. Therefore, methods developed for Lacidipine can be directly applied to this compound. A study on a similar isotopically labeled version, lacidipine-13C8, used it as an internal standard, implying similar extraction characteristics.[6][7]

Q3: Which extraction method is generally preferred for this compound, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can yield good recovery for Lacidipine.[5][8][9] The choice often depends on the sample matrix, required sample cleanup, and available resources.

  • LLE is often simpler and quicker for cleaner sample matrices.

  • SPE can provide a higher degree of sample cleanup, which is beneficial for complex matrices like plasma or urine to minimize matrix effects in subsequent analysis (e.g., LC-MS/MS).[8][9]

Q4: What solvents are recommended for the extraction of this compound?

Lacidipine is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[10] For extraction from aqueous matrices, the following have been used successfully:

  • Liquid-Liquid Extraction: Diethyl ether[5], a mixture of n-hexane and dichloromethane (70:30)[11], and tertiary butyl methyl ether.[12]

  • Solid-Phase Extraction: Elution from a C18 cartridge is effectively achieved with ethyl acetate.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery in LLE Incomplete extraction into the organic phase.Optimize the extraction solvent; a less polar solvent may be more effective. Increase the volume of the organic solvent and the shaking time. One study found optimal conditions to be 6 mL of organic solvent and 23 minutes of shaking time.[5]
Emulsion formation.Centrifuge the sample at a higher speed and for a longer duration. The addition of a small amount of salt (salting out) can also help break the emulsion.
Analyte loss during solvent evaporation.Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[12] Avoid excessive heat or a strong nitrogen flow.
Low Recovery in SPE Incomplete retention on the SPE sorbent.Ensure the C18 cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. The sample should be loaded at an appropriate flow rate.
Premature elution during the wash step.Use a wash solution that is strong enough to remove interferences but weak enough to not elute this compound. A more polar wash solvent may be necessary.
Incomplete elution from the SPE sorbent.Use a sufficiently strong, non-polar solvent for elution, such as ethyl acetate.[8][9] Ensure an adequate volume of elution solvent is used and that it passes through the cartridge slowly to allow for complete interaction with the sorbent.
High Variability in Recovery Inconsistent sample preparation.Ensure all samples are treated identically. Use calibrated pipettes and vortex all samples for the same duration and at the same speed.
Matrix effects in the final analysis.If using LC-MS/MS, matrix effects can suppress or enhance the signal, leading to apparent low or high recovery. Improve sample cleanup, for example, by using SPE instead of LLE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a method developed for the extraction of dihydropyridines, including Lacidipine.[5]

Materials:

  • Human plasma sample containing this compound

  • Diethyl ether (or tertiary butyl methyl ether[12])

  • 0.1 M Sodium Hydroxide (NaOH)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

Procedure:

  • Pipette 1 mL of the plasma sample into a 15 mL centrifuge tube.

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add 6 mL of diethyl ether to the tube.

  • Cap the tube and vortex vigorously for 23 minutes.[5]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[12]

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the reconstitution solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is based on a method for determining Lacidipine in urine using a C18 cartridge.[8][9]

Materials:

  • Urine sample containing this compound

  • C18 SPE cartridge

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solution (e.g., water or a mild organic/aqueous mix)

  • Ethyl acetate (for elution)

  • SPE manifold

  • Solvent evaporator

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not let the sorbent dry out.

  • Sample Loading: Load 1 mL of the urine sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 5 mL of the wash solution through the cartridge to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining water.

  • Elution: Elute the this compound from the cartridge by passing 3 mL of ethyl acetate through it. Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the reconstitution solvent for analysis.

Quantitative Data Summary

Extraction Method Matrix Extraction Solvent/Eluent Reported Recovery Reference
Liquid-Liquid ExtractionHuman PlasmaDiethyl Ether>90%[5]
Liquid-Liquid ExtractionRabbit Serumn-hexane and dichloromethane (70:30)>94%[11]
Solid-Phase ExtractionUrineEthyl Acetate (from C18)Good (quantitative data not specified, but method was successful for pharmacokinetic studies)[8][9]

Experimental Workflows

LLE_Workflow start Start: Plasma Sample basify Add 0.1M NaOH start->basify add_solvent Add Diethyl Ether basify->add_solvent vortex Vortex for 23 min add_solvent->vortex centrifuge Centrifuge at 4000 rpm vortex->centrifuge separate Transfer Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node Analyze reconstitute->end_node

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow start Start: Urine Sample condition Condition C18 Cartridge (Methanol) start->condition equilibrate Equilibrate Cartridge (Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute with Ethyl Acetate dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute end_node Analyze reconstitute->end_node

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic low_recovery Low Recovery Observed check_lle Using LLE? low_recovery->check_lle Yes check_spe Using SPE? low_recovery->check_spe No lle_cause Potential LLE Causes: - Wrong Solvent - Insufficient Mixing - Emulsion check_lle->lle_cause Yes spe_cause Potential SPE Causes: - Poor Conditioning - Premature Elution - Incomplete Elution check_spe->spe_cause Yes solution Implement Corrective Actions (See Troubleshooting Table) lle_cause->solution spe_cause->solution

Caption: Basic troubleshooting logic for low extraction recovery.

References

Troubleshooting poor linearity in lacidipine calibration curve

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor linearity in lacidipine calibration curves during HPLC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My lacidipine calibration curve is non-linear. What are the potential causes?

Poor linearity in your lacidipine calibration curve can stem from several sources, broadly categorized as issues with the sample, the injection process, or the detector.[1] It is also possible that at certain concentrations, the relationship between concentration and response is naturally non-linear.[2]

Common Causes:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.[3][4] UV detectors generally have a wide linear range, often up to 1.0 Absorbance Unit (AU).[1]

  • Sample Preparation Errors: Inaccurate dilutions of standards, incomplete dissolution of lacidipine, or degradation of the analyte during preparation can all lead to non-linearity.[5] Lacidipine is known to be susceptible to degradation under acidic and basic conditions.[6][7]

  • Injection Volume Inconsistency: While modern autosamplers are generally precise, variations in injection volume can introduce errors, especially if different volumes are used for different calibration standards.[1] It is often more accurate to inject a constant volume of standards at different concentrations.[1]

  • Column Overload: Injecting a sample with a concentration that is too high can overload the column, resulting in distorted peak shapes and a non-linear response.[3]

  • Analyte Adsorption: Active compounds like lacidipine can be adsorbed by components of the HPLC system, such as the injector liner or the column itself. This effect is often more pronounced at lower concentrations, leading to a curve that does not pass through the origin.[5]

  • Co-elution or Matrix Effects: Impurities or matrix components co-eluting with lacidipine can interfere with its detection and affect the linearity of the response.[3]

Q2: How can I troubleshoot a non-linear calibration curve for lacidipine?

A systematic approach is crucial for identifying the root cause of non-linearity. The following workflow can guide your troubleshooting efforts.

Troubleshooting Workflow:

G Troubleshooting Poor Linearity in Lacidipine Calibration Curve cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution start Poor Linearity Observed check_conc Check Concentration Range - Is it within the expected linear range? start->check_conc Start Troubleshooting check_prep Review Sample & Standard Preparation - Accurate dilutions? - Complete dissolution? - Potential for degradation? check_conc->check_prep If concentration is appropriate action_conc Adjust Concentration Range - Dilute high concentration standards - Prepare new standards check_conc->action_conc If concentration is too high check_hplc Examine HPLC Method Parameters - Injection volume consistent? - Detector saturation? - Column overload? check_prep->check_hplc If preparation is correct action_prep Prepare Fresh Standards & Samples - Use calibrated pipettes - Ensure complete dissolution (sonication) - Protect from light/heat check_prep->action_prep If preparation errors are suspected action_hplc Optimize HPLC Method - Inject constant volume - Reduce concentration to avoid saturation - Check for co-elution check_hplc->action_hplc If method issues are suspected end Linearity Restored check_hplc->end If no issues found, consider inherent non-linearity action_conc->end action_prep->end action_hplc->end

Caption: A flowchart for troubleshooting poor linearity in lacidipine calibration curves.

Q3: What are typical HPLC parameters for lacidipine analysis that have shown good linearity?

Several validated HPLC methods for lacidipine have been published. The following tables summarize the parameters from some of these methods, which can serve as a good starting point for method development and optimization.

Table 1: HPLC Method Parameters for Lacidipine Analysis

ParameterMethod 1[8]Method 2[9]Method 3[10]Method 4[11]
Column Thermo Hypersil RP C-18 (100 mm x 4.6 mm, 3.5 µm)Thermo Hypersil BDS C18 (75 x 3.5 mm, 3.0µm)Xbridge C-18 (150 mm x 4.6 mm, 5 µm)Xbridge C-18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (65:35 v/v)Buffer : Methanol (30:70 v/v)Acetonitrile : 5mM Ammonium acetate (95:5 v/v)Gradient of ammonium acetate and acetonitrile
Flow Rate 1.0 ml/min1.2 mL/min1.0 ml/minNot Specified
Detection Wavelength 239 nm242 nm240 nm240 nm
Injection Volume 20 µlNot Specified5 µlNot Specified
Column Temperature Not Specified40°CNot SpecifiedNot Specified

Table 2: Linearity Data from Validated HPLC Methods for Lacidipine

Method ReferenceLinearity Range (µg/ml)Correlation Coefficient (r²)
Method 1[8]10 – 50Not Specified
Method 2[9]50% to 150% of specification limit0.998
Method 3[10]50 – 250Not Specified
Method 4[11]50 - 250Not Specified
Q4: My calibration curve is still non-linear at the lower concentration end. What could be the issue?

Non-linearity at the lower end of the calibration curve often points to issues with analyte loss or a high signal-to-noise ratio.

  • Analyte Adsorption: As mentioned earlier, lacidipine can adsorb to active sites in the HPLC system. This effect is more pronounced at lower concentrations, leading to a disproportionately lower response.[5]

  • High Signal-to-Noise Ratio: A noisy baseline can interfere with the accurate integration of small peaks, leading to higher variability and potential non-linearity at the lower end of the curve.[12] This can be caused by a contaminated flow cell or electrical interference.[12]

  • Incomplete Dissolution: Lacidipine is poorly soluble in water.[13][14][15][16][17] At very low concentrations, ensuring complete dissolution in the sample solvent is critical. Sonication can aid in dissolution.[8]

Q5: Could the stability of lacidipine be affecting my calibration curve?

Yes, the stability of lacidipine is a critical factor. Lacidipine is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[7][18] If your standards or samples degrade during preparation or while waiting for injection, the concentration will decrease, leading to inaccurate results and potentially a non-linear curve.

Recommendations:

  • Prepare fresh standard and sample solutions daily.

  • Protect solutions from light and store them at an appropriate temperature.

  • Use a diluent in which lacidipine is known to be stable. Methanol is commonly used as a solvent for lacidipine standards.[8][19]

Experimental Protocols

Protocol 1: Preparation of Lacidipine Standard Stock Solution and Calibration Standards

This protocol is based on a typical procedure for preparing standards for HPLC analysis.[8][19]

Materials:

  • Lacidipine reference standard

  • HPLC-grade methanol

  • Volumetric flasks (e.g., 100 mL, 10 mL)

  • Calibrated analytical balance

  • Calibrated pipettes

  • Sonicator

Procedure:

  • Standard Stock Solution (e.g., 100 µg/ml):

    • Accurately weigh approximately 10 mg of lacidipine reference standard and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[8]

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with methanol and mix well.

  • Working Standard Solutions (Calibration Curve Points):

    • Prepare a series of dilutions from the standard stock solution to obtain the desired concentrations for your calibration curve (e.g., 10, 20, 30, 40, 50 µg/ml).[8]

    • For example, to prepare a 10 µg/ml standard, pipette 1 mL of the 100 µg/ml stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

    • Prepare each calibration standard in a separate volumetric flask for accuracy.

Protocol 2: A General HPLC Method for Lacidipine Analysis

This protocol provides a starting point for the HPLC analysis of lacidipine, based on common parameters from validated methods.[8][9][10]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., Thermo Hypersil RP C-18, 100 mm x 4.6 mm, 3.5 µm).[8]

  • Mobile Phase: Acetonitrile and water (e.g., 65:35 v/v).[8] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Flow Rate: 1.0 ml/min.[8]

  • Column Temperature: Ambient or controlled (e.g., 40°C).[9]

  • Detection Wavelength: 239 nm.[8]

  • Injection Volume: 20 µl.[8]

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase or diluent) to ensure there are no interfering peaks.

  • Inject the prepared calibration standards in order of increasing concentration.

  • Inject the samples to be analyzed.

  • Construct a calibration curve by plotting the peak area of lacidipine against the corresponding concentration.

  • Determine the concentration of lacidipine in the samples using the regression equation from the calibration curve.

Visualizations

G Lacidipine HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions (e.g., 10-50 µg/ml) hplc_setup System Equilibration (C18 column, Mobile Phase: ACN/H2O) prep_standards->hplc_setup prep_samples Prepare Sample Solutions prep_samples->hplc_setup injection Inject Standards and Samples (e.g., 20 µl at 1.0 ml/min) hplc_setup->injection detection UV Detection (e.g., 239 nm) injection->detection calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) detection->calibration_curve quantification Quantify Lacidipine in Samples calibration_curve->quantification

Caption: A workflow diagram for the HPLC analysis of lacidipine.

References

Technical Support Center: Lacidipine-13C4 Chromatogram Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Lacidipine-13C4 chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in my this compound chromatogram?

High background noise in your LC-MS analysis can originate from various sources, broadly categorized as chemical, electronic, and systemic. Common sources include:

  • Mobile Phase: Impurities in solvents, even in high-purity grades, can contribute to background noise. Dissolved gases forming microbubbles can also cause baseline instability. Using LC-MS grade solvents and additives is crucial.[1][2][3][4]

  • Sample Matrix: The sample matrix, which includes all components other than the analyte of interest, is a primary contributor to background noise.[5] In biological samples like plasma, phospholipids are notorious for causing matrix effects and ion suppression.[6]

  • System Contamination: Contaminants can be introduced at any stage of the analytical process.[7] Common contaminants include polyethylene glycol (PEG), plasticizers from labware, and residues from previous analyses.[6][8][9][10] The ion source is a frequent site of contamination buildup.[10]

  • LC-MS Instrumentation: Issues with the pump, such as inconsistent flow rates, can lead to baseline irregularities.[11][12] A weak or failing detector lamp in a UV detector can also be a source of noise.[13]

  • Improper Sample Preparation: Inadequate sample cleanup is a major cause of high background noise due to the introduction of interfering substances from the sample matrix.[5][14]

Q2: How can I differentiate between electronic noise and chemical noise?

Electronic noise is often characterized by high-frequency, random spikes in the baseline, while chemical noise tends to be composed of discrete peaks or a rolling baseline. To distinguish between them, you can stop the mobile phase flow. If the noise persists, it is likely electronic. If the noise subsides, it is more likely chemical in origin, related to the mobile phase or system contamination.

Q3: Why is my baseline drifting or wandering?

Baseline drift can be caused by several factors:

  • Temperature Fluctuations: Changes in the ambient temperature or inadequate column and detector temperature control can cause the baseline to drift.[12][13]

  • Mobile Phase Inhomogeneity: In gradient elution, improper mixing of mobile phase components can lead to a drifting baseline.[13] Ensure modifiers are present in both mobile phase reservoirs to balance absorptivity.

  • Column Bleed: The slow elution of residual compounds from the stationary phase can cause a rising baseline, especially during gradient runs.[15]

  • Detector Lamp Issues: An aging or unstable detector lamp can also result in a drifting baseline.[13]

Troubleshooting Guides

Guide 1: Systematic Approach to Noise Reduction

This guide provides a step-by-step workflow for identifying and eliminating sources of background noise.

A High Background Noise Observed B Stop Mobile Phase Flow A->B C Check for Electronic Noise (persists) B->C Noise Persists D Check for Chemical Noise (subsides) B->D Noise Subsides E Inspect Power Supply & Grounding C->E F Prepare Fresh Mobile Phase with LC-MS Grade Solvents D->F M Contact Service Engineer E->M G Flush LC System F->G H Clean Ion Source G->H I Optimize Sample Preparation H->I J Evaluate Column Performance I->J K Noise Reduced? J->K L Problem Solved K->L Yes K->M No

Caption: Troubleshooting workflow for high background noise.

Guide 2: Optimizing Sample Preparation to Minimize Matrix Effects

Matrix effects, particularly from phospholipids in biological samples, are a significant source of background noise and ion suppression.[5] Effective sample preparation is key to mitigating these effects.[14][16]

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Least effective at removing matrix components, often resulting in significant matrix effects.[16]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.[16]Analyte recovery can be low, especially for polar compounds.[16]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts and reduces matrix effects compared to PPT.[16]More complex and time-consuming than PPT or LLE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Lacidipine from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of lacidipine in human plasma.[17][18]

Materials:

  • Human plasma sample containing this compound

  • Lacidipine-13C8 (as internal standard)

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (Lacidipine-13C8).

  • Add 1 mL of MTBE.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Lacidipine Analysis

The following parameters are based on established methods for lacidipine quantification.[17][19]

Liquid Chromatography Parameters

ParameterValue
Column Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent[17]
Mobile Phase 5 mM Ammonium acetate buffer:Acetonitrile (15:85, v/v)[17]
Flow Rate 0.60 mL/min[17]
Column Temperature 40°C[19]
Injection Volume 10 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[19]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Lacidipine) m/z 456.2 → 354.2[19]
MRM Transition (this compound) To be determined based on the specific labeled positions

Advanced Troubleshooting

Issue: Persistent background noise despite following basic troubleshooting.

If background noise remains high after implementing standard procedures, consider the following advanced strategies:

  • Use of a Diverter Valve: Install a diverter valve to direct the flow from the column to waste during the elution of highly retained, interfering matrix components, preventing them from entering the mass spectrometer.[20]

  • Optimize MS Source Parameters: Adjusting parameters like cone gas flow rate can help reduce interfering ions and improve the signal-to-noise ratio. Increasing the cone voltage can sometimes break up interfering dimers and reduce baseline noise.[21]

  • Column Washing: Thoroughly wash the column with a strong solvent like isopropanol to remove strongly retained contaminants that may be causing column bleed.[15]

Signaling Pathway for Contamination Introduction and Mitigation

cluster_sources Contamination Sources cluster_effects Effects cluster_mitigation Mitigation Strategies Solvents Solvents/Additives Noise Increased Background Noise Solvents->Noise Sample Sample Matrix Suppression Ion Suppression Sample->Suppression Labware Labware (e.g., tubes, tips) GhostPeaks Ghost Peaks Labware->GhostPeaks System LC System Wear/Residue System->Noise HighPurity Use LC-MS Grade Solvents HighPurity->Noise SamplePrep Effective Sample Prep (SPE, LLE) SamplePrep->Suppression SystemFlush Regular System Flushing SystemFlush->GhostPeaks SourceClean Ion Source Cleaning SourceClean->Noise

Caption: Sources of contamination and their mitigation strategies.

References

Technical Support Center: High-Throughput Lacidipine-13C4 Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for method refinement in high-throughput screening (HTS) of Lacidipine-13C4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in screening?

A1: this compound is a stable isotope-labeled version of Lacidipine, an L-type calcium channel blocker. The four carbon-13 atoms provide a distinct mass signature, making it a valuable tool in assays where precise quantification is required, such as in mass spectrometry-based detection methods, without altering its biological activity.

Q2: What is the primary mechanism of action for Lacidipine?

A2: Lacidipine is a potent and specific L-type calcium channel antagonist with primary selectivity for calcium channels in vascular smooth muscle.[1] By blocking these channels, it inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.

Q3: Which HTS formats are suitable for screening this compound?

A3: Both fluorescence-based and mass spectrometry-based HTS assays are viable. A common fluorescence-based method is the FLIPR (Fluorometric Imaging Plate Reader) calcium flux assay.[2][3] Mass spectrometry offers a label-free detection method that can be advantageous for isotopically labeled compounds.

Q4: Will the 13C4-label interfere with fluorescence-based assays?

A4: Isotopic labeling itself is unlikely to cause direct interference with common fluorophores used in calcium flux assays. However, it is always recommended to run control experiments to rule out any unforeseen compound-specific interference.

Q5: How does the high lipophilicity of Lacidipine affect HTS assays?

A5: The high lipophilicity of Lacidipine can present challenges such as poor aqueous solubility, a tendency to precipitate out of solution, and non-specific binding to labware.[4] Careful selection of assay buffers and the inclusion of detergents like Triton X-100 can help mitigate these issues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in fluorescence signal across the plate - Uneven cell plating- Inconsistent dye loading- Edge effects in the microplate- Pipetting errors during compound addition- Ensure a homogenous cell suspension before plating.- Optimize dye loading time and temperature.- Avoid using the outer wells of the plate or fill them with a buffer.- Calibrate and validate automated liquid handlers.
Low signal-to-noise ratio or small assay window - Low expression of L-type calcium channels in the chosen cell line- Suboptimal concentration of agonist or antagonist- Inappropriate assay buffer composition- Cell health issues- Use a cell line with confirmed high expression of L-type calcium channels (e.g., HEK-293 expressing Cav1.2).[5]- Perform dose-response curves for control compounds to determine optimal concentrations.- Ensure the buffer contains an appropriate concentration of calcium.- Monitor cell viability and morphology.
Compound precipitation observed in wells - Poor solubility of this compound in the assay buffer- High final concentration of DMSO- Increase the concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer.- Lower the final concentration of the compound.- Ensure the final DMSO concentration is within the tolerance of the cell line (typically ≤ 0.5%).[4]
False positives in the primary screen - Autofluorescence of the compound- Compound precipitates scattering light- Non-specific effects on cell health- Perform a counterscreen without the calcium indicator dye to identify autofluorescent compounds.- Visually inspect plates for precipitation.- Run a cytotoxicity assay in parallel.
Inconsistent IC50 values for control compounds - Variation in cell passage number- Instability of reagents- Fluctuation in incubation times or temperatures- Use cells within a defined passage number range.- Prepare fresh reagents and store them appropriately.- Standardize all incubation steps using calibrated equipment.

Quantitative Data Summary

Table 1: Reference Compound IC50 Values in L-Type Calcium Channel Assays

CompoundAssay TypeCell LineApproximate IC50
NimodipineCalcium InfluxRat Cerebellar Granule Neurons0.45 nM (chronic depolarization)
NimodipineCalcium InfluxRat Cerebellar Granule Neurons57 nM (whole-cell clamp)
LacidipineIvacaftor Metabolism InhibitionRat Liver Microsomes2.17 µM
VerapamilCalcium InfluxNeuronal LTCCs18.5 µM

Table 2: Assay Quality Control Parameters

ParameterDescriptionRecommended Value
Z'-factor A statistical measure of assay robustness, taking into account the signal window and data variability.[6]≥ 0.5 for a robust HTS assay.[6]
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the data within replicate wells.< 20%

Experimental Protocols

Protocol 1: Fluorescence-Based Calcium Flux Assay using FLIPR

This protocol is designed for a 384-well plate format.

  • Cell Plating:

    • Culture HEK-293 cells stably expressing the human L-type calcium channel subunit Cav1.2.

    • On the day before the assay, seed the cells into black-walled, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-8 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds (e.g., Nimodipine as an antagonist, Bay K8644 as an agonist) in the assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Using a robotic liquid handler, add the compound solutions to the cell plates.

  • Signal Detection:

    • Place the plates into a FLIPR instrument.

    • For antagonist screening, after a pre-incubation with the compound, add a stimulating agent (e.g., KCl or a calcium channel agonist) to all wells to induce calcium influx.

    • Measure the fluorescence intensity before and after the addition of the stimulating agent.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the positive and negative controls.

    • Generate dose-response curves and calculate IC50 values for inhibitory compounds.

    • Calculate the Z'-factor to assess assay quality.

Protocol 2: Mass Spectrometry-Based Assay

This protocol provides an orthogonal method for hit confirmation and characterization.

  • Cell Treatment:

    • Follow the same cell plating and compound addition steps as in the fluorescence-based assay.

  • Cell Lysis and Sample Preparation:

    • After the desired incubation time, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in each well using a suitable solvent (e.g., methanol/acetonitrile mixture).

    • Centrifuge the plates to pellet cell debris.

  • Mass Spectrometry Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Use a high-throughput mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Analyze the samples by directly infusing the lysate or using a rapid liquid chromatography method.

    • Monitor the specific mass transition for this compound to quantify its intracellular concentration or its effect on an endogenous metabolite.

  • Data Analysis:

    • Quantify the peak area for this compound in each sample.

    • Normalize the data to internal standards and cell number.

    • Determine the effect of other compounds on the uptake or accumulation of this compound.

Visualizations

Lacidipine_Signaling_Pathway Lacidipine Signaling Pathway Lacidipine Lacidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Lacidipine->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Lacidipine blocks L-type calcium channels, inhibiting calcium influx and causing vasodilation.

HTS_Workflow_Fluorescence Fluorescence-Based HTS Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Seed Cells in 384-well Plates Dye_Loading Load Cells with Calcium Indicator Dye Cell_Plating->Dye_Loading Compound_Addition Add this compound & Controls Dye_Loading->Compound_Addition Stimulation Add Stimulating Agent (e.g., KCl) Compound_Addition->Stimulation FLIPR_Reading Read Fluorescence on FLIPR Stimulation->FLIPR_Reading Data_Normalization Normalize Data FLIPR_Reading->Data_Normalization Curve_Fitting Generate Dose-Response Curves Data_Normalization->Curve_Fitting QC_Analysis Calculate Z' and IC50 Curve_Fitting->QC_Analysis

Caption: Workflow for a fluorescence-based high-throughput screen of this compound.

HTS_Workflow_MS Mass Spectrometry-Based HTS Workflow cluster_prep_ms Preparation cluster_sample_proc Sample Processing cluster_analysis_ms Data Analysis Cell_Plating_MS Seed Cells in 384-well Plates Compound_Addition_MS Add this compound & Controls Cell_Plating_MS->Compound_Addition_MS Cell_Lysis Lyse Cells Compound_Addition_MS->Cell_Lysis Supernatant_Transfer Transfer Supernatant Cell_Lysis->Supernatant_Transfer MS_Analysis Analyze by High-Throughput MS Supernatant_Transfer->MS_Analysis Quantification Quantify this compound MS_Analysis->Quantification Hit_Identification Identify Hits Quantification->Hit_Identification

Caption: Workflow for a mass spectrometry-based high-throughput screen of this compound.

References

Validation & Comparative

Cross-validation of lacidipine assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of lacidipine in plasma, focusing on the impact of different internal standards on assay performance. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate analytical strategy for their pharmacokinetic and bioequivalence studies.

The accurate quantification of lacidipine, a potent calcium channel blocker, in biological matrices is paramount for pharmacokinetic assessments and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for lacidipine, with a focus on the different internal standards employed.

Experimental Data Summary

The following table summarizes the key validation parameters for three different internal standards used in lacidipine assays, compiled from various studies. This allows for a direct comparison of their performance characteristics.

ParameterMethod with Lacidipine-¹³C₈ as ISMethod with Nisoldipine as ISMethod with Felodipine as IS
Linearity Range 50–15,000 pg/mL[1][2]0.10 - 10.00 ng/mL[3]1-500 ng/mL[4]
Lower Limit of Quantification (LLOQ) 50 pg/mL[1][2]0.10 ng/mL[3]1 ng/mL[4]
Accuracy Within acceptable limits (not specified)Within acceptance criteria[3]Not specified
Precision (Intra-day & Inter-day) Within acceptable limits (not specified)Met acceptance criteria[3]Not specified
Sample Preparation Liquid-Liquid Extraction[1][2]Protein Precipitation (Methanol)[3]Protein Precipitation[4]
Matrix Human Plasma[1][2]Human Plasma[3]Human Plasma[4]

Experimental Workflows

The selection of an internal standard directly influences the sample preparation and analytical workflow. Below is a generalized workflow for a typical bioanalytical method for lacidipine, followed by a specific protocol for a method utilizing Lacidipine-¹³C₈.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or PPT) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Lacidipine calibration->quantification

Figure 1. A generalized experimental workflow for the bioanalysis of lacidipine in plasma.

Detailed Experimental Protocols

Method Using Lacidipine-¹³C₈ as Internal Standard

This method is a robust and specific LC-MS/MS assay for the estimation of lacidipine in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard (lacidipine-¹³C₈).

  • Perform liquid-liquid extraction to separate the analyte and IS from the plasma matrix.

2. Chromatographic Conditions:

  • Column: Zorbax SB C18 (50 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: 5 mM ammonium acetate buffer and acetonitrile (15:85 v/v)[1][2]

  • Flow Rate: 0.60 mL/min[1][2]

  • Total Run Time: 3.0 min[1][2]

3. Mass Spectrometric Detection:

  • Instrument: API-4000 LC-MS/MS[1][2]

  • Ionization Mode: Multiple Reaction Monitoring (MRM)[1][2]

  • MRM Transition for Lacidipine: m/z 456.4 → 354.4[1]

Method Using Nisoldipine as Internal Standard

This LC-MS/MS method offers a sensitive and reliable quantification of lacidipine in human plasma.[3]

1. Sample Preparation (Protein Precipitation):

  • Plasma samples are extracted using methanol as a precipitant.[3]

  • Nisoldipine is used as the internal standard.[3]

2. Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (150 mm × 2.0 mm, 3 µm)[3]

  • Column Temperature: 40 °C[3]

  • Mobile Phase: 0.2% formic acid in methanol (13:87, v/v)[3]

  • Flow Rate: 0.2 mL/min[3]

3. Mass Spectrometric Detection:

  • Instrument: Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Ionization Mode: Positive-ion mode.[3]

  • MRM Transition for Lacidipine: m/z 456.2 → 354.2[3]

  • MRM Transition for Nisoldipine (IS): m/z 389.2 → 315.0[3]

Method Using Felodipine as Internal Standard

This HPLC method with UV detection is a simple and sensitive approach for lacidipine quantification.[4]

1. Sample Preparation (Protein Precipitation):

  • Lacidipine is extracted from plasma via protein precipitation.[4]

  • Felodipine is utilized as the internal standard.[4]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (250 mm × 4.6 mm, 5µ)[4]

  • Mobile Phase: Methanol and 0.5 mM ammonium acetate (pH 4.0) (70:30 % v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

3. UV Detection:

  • Detector: UV detector[4]

  • Wavelength: 320 nm[4]

Logical Relationship of Method Selection

The choice of an internal standard and the corresponding analytical method is often dictated by the specific requirements of the study, such as the desired sensitivity, available equipment, and the complexity of the sample matrix.

logical_relationship cluster_study_req Study Requirements cluster_method_choice Method Choice sensitivity High Sensitivity Needed? stable_isotope_is Stable Isotope-Labeled IS (e.g., Lacidipine-¹³C₈) sensitivity->stable_isotope_is Yes structural_analog_is Structural Analog IS (e.g., Nisoldipine, Felodipine) sensitivity->structural_analog_is No equipment LC-MS/MS Available? equipment->stable_isotope_is Yes hplc_uv HPLC-UV Method equipment->hplc_uv No stable_isotope_is->structural_analog_is Alternative if unavailable structural_analog_is->hplc_uv Simpler alternative

Figure 2. Decision tree for selecting an internal standard and analytical method for lacidipine analysis.

References

Inter-Laboratory Comparison of Lacidipine Quantification Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Lacidipine in human plasma, with a focus on techniques employing stable isotope-labeled internal standards like Lacidipine-¹³C₄. While a formal inter-laboratory study on Lacidipine-¹³C₄ is not publicly available, this document synthesizes and compares data from various published, validated bioanalytical methods. This approach offers a valuable surrogate for an inter-laboratory comparison, highlighting the consistency and performance of these methods across different research settings.

The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for quantifying trace levels of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Lacidipine-¹³C₄, is critical for achieving high accuracy and precision by correcting for variability in sample preparation and instrument response.

Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the quantification of Lacidipine in human plasma. These methods utilize a stable isotope-labeled internal standard, analogous in function to Lacidipine-¹³C₄.

Parameter Method A Method B
Internal Standard (IS) Lacidipine-¹³C₈Nisoldipine
Linearity Range 50 - 15,000 pg/mL[1]0.10 - 10.00 ng/mL[2]
Correlation Coefficient (r²) > 0.998[1]> 0.999[2]
Lower Limit of Quantification (LLOQ) 50 pg/mL[1]0.10 ng/mL[2]
Intra-day Precision (%CV) ≤ 15%Met acceptance criteria[2]
Inter-day Precision (%CV) ≤ 15%Met acceptance criteria[2]
Intra-day Accuracy (%Bias) Within ±15%Met acceptance criteria[2]
Inter-day Accuracy (%Bias) Within ±15%Met acceptance criteria[2]
Extraction Method Liquid-Liquid Extraction[1]Protein Precipitation[2]
Chromatographic Run Time 3.0 min[1]Not Specified

Experimental Protocols

A representative experimental protocol for the quantification of Lacidipine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard is outlined below. This protocol is a composite based on common practices described in the cited literature.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add the internal standard solution (e.g., Lacidipine-¹³C₄).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column, such as a Zorbax SB C18 (50 × 4.6 mm, 5 µm), is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 5 mM ammonium acetate buffer) and an organic component (e.g., acetonitrile) in an isocratic or gradient elution.[1]

  • Flow Rate: A flow rate of 0.60 mL/min is a representative example.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode is standard.

  • MRM Transitions:

    • Lacidipine: m/z 456.2 → 354.2[2]

    • Internal Standard (example: Nisoldipine): m/z 389.2 → 315.0[2]

Visualizing the Workflow and Comparison Logic

The following diagrams illustrate the experimental workflow for Lacidipine quantification and the logical structure of the inter-method comparison.

experimental_workflow plasma Plasma Sample is_addition Add Lacidipine-13C4 (IS) plasma->is_addition Spiking extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Acquisition & Quantification lcms->data

Fig. 1: Experimental workflow for Lacidipine quantification.

comparison_logic cluster_methods Validated LC-MS/MS Methods cluster_params Performance Parameters method_a Method A (Lab 1) comparison Inter-Method Comparison method_a->comparison method_b Method B (Lab 2) method_b->comparison linearity Linearity loq LLOQ precision Precision accuracy Accuracy comparison->linearity comparison->loq comparison->precision comparison->accuracy

Fig. 2: Logical structure of the inter-method comparison.

References

The Gold Standard for Bioanalysis: A Comparative Guide to Internal Standards for Lacidipine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and bioequivalence studies, the accuracy and precision of analytical methods are paramount. For researchers and drug development professionals working with the calcium channel blocker lacidipine, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of two primary types of internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of lacidipine: the stable isotope-labeled Lacidipine-¹³C₄ and a non-isotopically labeled structural analog, nisoldipine.

Stable isotope-labeled internal standards, such as Lacidipine-¹³C₄ (often available as Lacidipine-¹³C₈), are considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability. In contrast, structural analogs, while cost-effective, may exhibit different extraction recoveries and ionization efficiencies, potentially impacting the accuracy and precision of the results.

This guide presents a detailed comparison of the performance of Lacidipine-¹³C₈ and nisoldipine as internal standards in the LC-MS/MS analysis of lacidipine, supported by experimental data and detailed protocols.

Comparative Analysis of Method Performance

The selection of an internal standard significantly influences the validation parameters of a bioanalytical method. Below is a summary of the performance characteristics of LC-MS/MS methods for lacidipine using either Lacidipine-¹³C₈ or nisoldipine as the internal standard.

Method Validation Parameters
ParameterMethod with Lacidipine-¹³C₈ ISMethod with Nisoldipine IS
Linearity Range 50 - 15,000 pg/mL[1]0.10 - 10.00 ng/mL
Correlation Coefficient (r²) > 0.998[1]> 0.999
Lower Limit of Quantification (LLOQ) 50 pg/mL[1]0.10 ng/mL
Intra-day Precision (CV%) ≤ 2.2%Data not available
Inter-day Precision (CV%) ≤ 2.2%[1]Data not available
Intra-day Accuracy (% Bias) Within ± 2.2%Data not available
Inter-day Accuracy (% Bias) Within ± 2.2%[1]Data not available

Note: While the exact percentage values for the precision and accuracy of the method using nisoldipine as an internal standard are not detailed in the available literature, the studies confirm that the method met the acceptance criteria for bioanalytical method validation set by regulatory agencies.

Accuracy and Precision: A Closer Look

The data presented below from a study utilizing Lacidipine-¹³C₈ as an internal standard demonstrates the high degree of accuracy and precision achievable with a stable isotope-labeled internal standard.

Intra-day and Inter-day Accuracy and Precision for Lacidipine Quantification using Lacidipine-¹³C₈ IS
Analyte Concentration (pg/mL)Intra-day Precision (CV%)Intra-day Accuracy (% Bias)Inter-day Precision (CV%)Inter-day Accuracy (% Bias)
50.24 (LLOQ)1.81.22.21.5
150.73 (LQC)1.50.51.70.8
7536.34 (MQC)1.2-0.81.4-0.5
12639.49 (HQC)1.0-1.11.1-0.9

Data extracted from a study by Chatki et al. (2013).

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the quantification of lacidipine using both Lacidipine-¹³C₈ and nisoldipine as internal standards.

Method 1: Using Lacidipine-¹³C₈ as an Internal Standard

Sample Preparation: A simple liquid-liquid extraction process is employed to extract lacidipine and the internal standard from human plasma.[1]

Liquid Chromatography:

  • Column: Zorbax SB C18 (50 × 4.6 mm, 5 µm)[1]

  • Mobile Phase: 5 mM ammonium acetate buffer-acetonitrile (15:85 v/v)[1]

  • Flow Rate: 0.60 mL/min[1]

  • Total Run Time: 3.0 min[1]

Mass Spectrometry:

  • Instrument: API-4000 LC-MS/MS[1]

  • Ionization Mode: Multiple reaction-monitoring (MRM) mode[1]

Method 2: Using Nisoldipine as an Internal Standard

Sample Preparation: Plasma samples are extracted using methanol as a precipitant.

Liquid Chromatography:

  • Column: Phenomenex Luna C18 (150 mm × 2.0 mm, 3 µm)

  • Mobile Phase: 0.2% formic acid-methanol (13:87, v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry:

  • Instrument: Triple-quadrupole tandem mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI) in positive-ion mode

  • MRM Transitions:

    • Lacidipine: m/z 456.2 → 354.2

    • Nisoldipine (IS): m/z 389.2 → 315.0

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of lacidipine in plasma samples using an internal standard and LC-MS/MS.

Bioanalytical Workflow for Lacidipine Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard (Lacidipine-¹³C₄ or Nisoldipine) Plasma->Spike_IS 1. Extraction Liquid-Liquid or Protein Precipitation Extraction Spike_IS->Extraction 2. Evaporation Evaporation & Reconstitution Extraction->Evaporation 3. Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Detection Mass Spectrometric Detection (MRM) Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Quantification Quantify against Calibration Curve

Bioanalytical workflow for lacidipine quantification.

Conclusion

The use of a stable isotope-labeled internal standard, such as Lacidipine-¹³C₄, provides superior accuracy and precision in the bioanalysis of lacidipine. The near-identical chemical and physical properties to the analyte allow for effective compensation of analytical variability, leading to more reliable and robust data. While structural analogs like nisoldipine offer a viable and more cost-effective alternative, the potential for differences in extraction recovery and ionization response may introduce a greater degree of variability. For studies requiring the highest level of data integrity, particularly pivotal pharmacokinetic and bioequivalence trials, the use of a stable isotope-labeled internal standard is strongly recommended. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their studies.

References

A Head-to-Head Comparison: Linearity and Range in Lacidipine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lacidipine is paramount for pharmacokinetic studies and quality control. This guide provides a comparative analysis of analytical methods for lacidipine determination, with a focus on linearity and range. We will delve into the performance of a cutting-edge LC-MS/MS method utilizing a stable isotope-labeled internal standard, Lacidipine-13C4, and compare it against alternative analytical techniques.

Performance Benchmark: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration levels for which the analytical procedure has a suitable level of precision, accuracy, and linearity. A wider range is often desirable as it can reduce the need for sample dilution.

Here, we present a summary of the linearity and range for different lacidipine analysis methods.

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)
LC-MS/MS Lacidipine-13C8 50 - 15,000 pg/mL > 0.998 [1][2]
LC-MS/MSNisoldipine0.10 - 10.00 ng/mL0.999[3]
HPLC-UVNot specified50 - 120 µg/mLNot specified[4]
SpectrofluorimetryNot specified50 - 300 ng/mL0.9997[5]

As evidenced in the table, the LC-MS/MS method employing a stable isotope-labeled internal standard (Lacidipine-13C8) demonstrates a significantly wider linear range compared to other methods, spanning from the picogram to the nanogram level. This broad range is highly advantageous for bioanalytical studies where lacidipine concentrations can vary substantially.

Experimental Workflow for Lacidipine Analysis

The following diagram illustrates a typical experimental workflow for the quantification of lacidipine in biological matrices using LC-MS/MS with an internal standard.

Lacidipine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spiking with This compound (Internal Standard) Sample_Collection->IS_Spiking Extraction Liquid-Liquid Extraction or Protein Precipitation IS_Spiking->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_Separation Chromatographic Separation (HPLC/UPLC) Evaporation_Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometric Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Experimental workflow for lacidipine quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the compared methods.

LC-MS/MS with Lacidipine-13C8 Internal Standard
  • Sample Preparation: To 100 µL of human plasma, an appropriate amount of Lacidipine-13C8 internal standard solution is added. The samples are then subjected to liquid-liquid extraction.[1][2]

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (50 x 4.6 mm, 5 µm)[1][2]

    • Mobile Phase: 5 mM ammonium acetate buffer and acetonitrile (15:85 v/v)[1][2]

    • Flow Rate: 0.60 mL/min[1][2]

    • Run Time: 3.0 min[1][2]

  • Mass Spectrometric Parameters:

    • Instrument: API-4000 LC-MS/MS[1][2]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

LC-MS/MS with Nisoldipine Internal Standard
  • Sample Preparation: Plasma samples are precipitated using methanol. Nisoldipine is used as the internal standard.[3]

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (150 mm × 2.0 mm, 3 µm)[3]

    • Mobile Phase: 0.2% formic acid in methanol (13:87, v/v)[3]

    • Flow Rate: 0.2 mL/min[3]

    • Column Temperature: 40 °C[3]

  • Mass Spectrometric Parameters:

    • Instrument: Triple-quadrupole tandem mass spectrometer[3]

    • Ionization Mode: ESI in positive-ion mode[3]

    • MRM Transitions:

      • Lacidipine: m/z 456.2 → 354.2[3]

      • Nisoldipine (IS): m/z 389.2 → 315.0[3]

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: Intersil C-18 column[4]

    • Mobile Phase: Phosphate Buffer pH-3 and Methanol (60:40 v/v)[4]

    • Flow Rate: 1.0 ml/min[4]

    • Detection: UV at 284 nm[4]

Spectrofluorimetric Method
  • Methodology: The native emission of lacidipine is measured at 430 nm after excitation at 281 nm. A 0.5% Tween-80 solution is used to enhance the fluorescence intensity. The first derivative synchronous spectrofluorimetric method involves measuring the peak amplitude at 409 nm with a constant wavelength difference (Δλ) of 160 nm.[5]

References

A Comparative Guide to the Specificity and Selectivity of Lacidipine Bioanalytical Methods: The Role of Lacidipine-13C4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the precise and reliable quantification of drug molecules in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative analysis of analytical methodologies for the determination of lacidipine, a dihydropyridine calcium channel blocker. A special focus is placed on the specificity and selectivity imparted by the use of a stable isotope-labeled internal standard, Lacidipine-13C4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, compared to other analytical approaches.

Quantitative Performance of Lacidipine Analytical Methods

The choice of an analytical method for lacidipine quantification is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance parameters of various published methods, offering a direct comparison of their capabilities.

MethodInternal Standard (IS)MatrixLinearity RangeLimit of Quantification (LOQ)Recovery (%)
LC-MS/MS Lacidipine-13C8 Human Plasma50 - 15,000 pg/mL50 pg/mLNot Reported
LC-MS/MS NisoldipineHuman Plasma0.10 - 10.00 ng/mL0.10 ng/mLNot Reported
LC-MS/MS Not SpecifiedHuman Plasma1 - 40 ng/mL< 1 ng/mLNot Reported
HPLC-PDA Not SpecifiedPharmaceutical Dosage Form50 - 250 µg/mL7.3 µg/mL99.78 - 101.76
HPTLC Not SpecifiedBulk and Pharmaceutical Dosage Forms1000 - 3500 ng/spot0.034 ng/spot99.45 - 101.18
Spectrofluorimetry Not SpecifiedPure, Pharmaceutical Formulation, Spiked Human Plasma50 - 300 ng/mL43.97 ng/mLNot Reported

Table 1: Comparison of Quantitative Parameters for Various Lacidipine Analytical Methods.

The Gold Standard: LC-MS/MS with Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound (or the reported Lacidipine-13C8), in conjunction with LC-MS/MS is considered the gold standard for bioanalytical quantification.[1][2] This approach offers the highest degree of specificity and selectivity due to two key principles:

  • Chromatographic Separation: The liquid chromatography step separates lacidipine from other endogenous components of the biological matrix, reducing the potential for interference.

  • Mass Spectrometric Detection: Tandem mass spectrometry provides two levels of mass filtering. The parent ion of lacidipine is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This "multiple reaction monitoring" (MRM) is highly specific to the analyte of interest.

The stable isotope-labeled internal standard co-elutes with the unlabeled lacidipine and has nearly identical chemical and physical properties.[3] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results. The mass difference between the analyte and the internal standard allows for their distinct detection by the mass spectrometer.

Alternative Analytical Methods

While LC-MS/MS with an isotope-labeled internal standard is superior for bioanalysis, other methods are employed for different applications, particularly for the analysis of pharmaceutical formulations.

  • LC-MS/MS with a Non-Isotopic Internal Standard: Methods using a different molecule as an internal standard, such as nisoldipine, can also provide good results.[4][5] However, the physicochemical properties of the internal standard may not perfectly match those of lacidipine, potentially leading to less effective compensation for matrix effects.

  • High-Performance Liquid Chromatography (HPLC) with UV or PDA Detection: HPLC methods are widely used for the analysis of lacidipine in pharmaceutical dosage forms.[6][7] These methods are generally less sensitive than LC-MS/MS and can be more susceptible to interference from co-eluting impurities if the chromatographic separation is not optimal.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simple and cost-effective method for the quantification of lacidipine in bulk drug and formulations.[8] It provides good resolution and sensitivity for these applications but is not typically used for bioanalysis due to its lower sensitivity and potential for matrix interference.

  • Spectrofluorimetry: This method is based on the native fluorescence of lacidipine and can be applied to pharmaceutical formulations and spiked plasma.[9] While sensitive, its specificity can be compromised by fluorescent compounds in the matrix.

Experimental Protocols

This protocol is adapted from a validated method for the determination of lacidipine in human plasma.[1][2]

  • Sample Preparation:

    • To 100 µL of human plasma, add the Lacidipine-13C8 internal standard solution.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (50 × 4.6 mm, 5 µm)[1]

    • Mobile Phase: 5 mM ammonium acetate buffer and acetonitrile (15:85 v/v)[1]

    • Flow Rate: 0.60 mL/min[1]

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lacidipine: m/z 456.2 → 354.2[4]

      • Lacidipine-13C8: The specific transition would be dependent on the exact labeling pattern, but would be a higher mass than the unlabeled drug.

This protocol is a representative example for the analysis of lacidipine in pharmaceutical dosage forms.[7]

  • Sample Preparation:

    • Crush a known number of tablets and dissolve the powder in a suitable solvent (e.g., methanol or a mixture of mobile phase).

    • Sonicate and filter the solution to remove any undissolved excipients.

    • Dilute the solution to an appropriate concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Xbridge C-18 (150 mm x 4.6 mm, 5 μm)[7]

    • Mobile Phase: A gradient system of ammonium acetate and acetonitrile[7]

    • Flow Rate: 1.0 mL/min[7]

    • Detection: PDA detector at 240 nm[7]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for a this compound-based LC-MS/MS method and the logical relationship in method selection.

LC-MS/MS Workflow for Lacidipine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with this compound IS Plasma->IS_Spike LLE Liquid-Liquid Extraction IS_Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MSMS MS/MS Detection (MRM) LC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant Method Selection Logic cluster_requirements Analytical Requirements cluster_methods Recommended Method High_Sensitivity High Sensitivity & Selectivity LCMS_IS LC-MS/MS with this compound IS High_Sensitivity->LCMS_IS Bioanalysis Bioanalysis (Plasma, etc.) Bioanalysis->LCMS_IS Pharma_Analysis Pharmaceutical Formulation Analysis HPLC HPLC-UV/PDA Pharma_Analysis->HPLC HPTLC HPTLC Pharma_Analysis->HPTLC Cost_Effective Cost-Effective & Simple Cost_Effective->HPTLC

References

A Guide to Bioanalytical Method Validation for Lacidipine-13C4: Aligning with ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of a published bioanalytical method for Lacidipine using a stable isotope-labeled internal standard with the internationally harmonized ICH M10 guidelines.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Lacidipine-13C4, is considered the gold standard in quantitative bioanalysis by mass spectrometry. This is due to its ability to mimic the analyte of interest during sample preparation and analysis, thereby compensating for variability in extraction recovery and matrix effects.[1][2] This guide will utilize data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Lacidipine that employed a closely related SIL-IS, Lacidipine-13C8, as a practical example for comparison against the global standard for bioanalytical method validation, the ICH M10 guideline.[3][4]

The ICH M10 guideline, finalized to harmonize the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), outlines the essential parameters for the validation of bioanalytical methods.[5][6][7][8] Adherence to these guidelines is crucial for the acceptance of data in regulatory submissions.

Comparison of Validation Parameters: ICH M10 Guideline vs. Published Lacidipine Method

The following tables summarize the key validation parameters as stipulated by the ICH M10 guideline and compare them with the performance of a published LC-MS/MS method for Lacidipine.

Table 1: Core Validation Parameters

Validation ParameterICH M10 Guideline RequirementPublished Lacidipine Method Performance (using Lacidipine-13C8 IS)
Selectivity The method should be able to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.The method demonstrated no significant interference at the retention times of Lacidipine and its internal standard.
Calibration Curve A calibration curve with a minimum of six non-zero standards should be prepared. The simplest model that adequately describes the concentration-response relationship should be used.A linear response was established over the concentration range of 50–15,000 pg/mL with a correlation coefficient (r) > 0.998.[3][4]
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision (Coefficient of Variation, CV) should not exceed 15% (20% at LLOQ).The intra-day and inter-day precision and accuracy were within the accepted limits (details not specified in the abstract, but the method was reported as "fully validated").
Lower Limit of Quantification (LLOQ) The LLOQ must be determined as the lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).The LLOQ was established at 50 pg/mL.[3][4]
Matrix Effect The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed. The CV of the matrix factor should be ≤15%.The method was reported to have negligible matrix effect.[3][4]
Stability The stability of the analyte in the biological matrix must be evaluated under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, stock solution).The method was reported to be robust, implying stability was assessed and found to be acceptable.

Table 2: Additional Validation Parameters

Validation ParameterICH M10 Guideline RequirementPublished Lacidipine Method Performance (using Lacidipine-13C8 IS)
Carry-over Carry-over should be assessed by injecting a blank sample after a high concentration sample. The response in the blank should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard.The method was reported to be free from unwanted adducts and clusters, suggesting carry-over was minimal.
Dilution Integrity If samples are expected to be diluted, the dilution integrity should be demonstrated by showing that dilution does not affect accuracy and precision.Not explicitly mentioned in the provided abstract, but a standard requirement for a fully validated method.
Incurred Sample Reanalysis (ISR) A subset of study samples should be reanalyzed to demonstrate the reproducibility of the method.Not applicable for the method validation report but would be required for a study report submitted to regulatory agencies.

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of a bioanalytical method. Below is a summary of the methodology used in the published Lacidipine study, which can serve as a template for developing a method for this compound.

Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add the internal standard solution (Lacidipine-13C8).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions

  • LC System: API-4000 LC-MS/MS[3][4]

  • Column: Zorbax SB C18 (50 x 4.6 mm, 5 µm)[3][4]

  • Mobile Phase: 5 mM ammonium acetate buffer and acetonitrile (15:85 v/v)[3][4]

  • Flow Rate: 0.60 mL/min[3][4]

  • Run Time: 3.0 min[3][4]

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Lacidipine: To be optimized (e.g., m/z 456.2 → 354.2 as a reference)[9]

    • This compound: To be determined based on the mass shift.

Visualizing the Workflow

To further clarify the logical flow of a bioanalytical method validation process, the following diagrams are provided.

Bioanalytical_Method_Development_and_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH M10) cluster_application Sample Analysis MD1 Analyte and IS Characterization MD2 Sample Preparation Optimization (e.g., LLE, SPE) MD1->MD2 MD3 LC Method Optimization (Column, Mobile Phase) MD2->MD3 MD4 MS/MS Parameter Optimization (MRM transitions) MD3->MD4 V1 Selectivity & Specificity MD4->V1 V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Stability V4->V5 V6 Carry-over & Dilution Integrity V5->V6 SA1 Study Sample Analysis V6->SA1 SA2 Incurred Sample Reanalysis (ISR) SA1->SA2

Caption: Workflow for Bioanalytical Method Development and Validation.

Signaling_Pathway_Placeholder A Lacidipine Administration B Absorption A->B C Distribution B->C F Pharmacokinetic Profile (Plasma Concentration vs. Time) B->F D Metabolism C->D E Excretion C->E C->F D->E D->F E->F

Caption: Pharmacokinetic Pathway of Lacidipine.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Lacidipine-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Lacidipine-13C4, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Lacidipine, and by extension this compound, should be treated as a hazardous substance. The toxicological properties of this compound are not fully characterized, warranting careful handling. It is known to be harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal of this compound: A Step-by-Step Guide

The disposal of this compound is governed by its chemical properties rather than its isotopic label. Carbon-13 is a stable, non-radioactive isotope, and therefore, no special precautions for radioactivity are required. The disposal procedure should align with standard protocols for chemical waste.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound. This waste should be placed in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Waste Container Management

  • Use only containers that are compatible with the chemical waste.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated "Satellite Accumulation Area" within the laboratory. This area must be at or near the point of waste generation.

  • Do not mix incompatible waste streams in the same container.

Step 3: Labeling of Waste Containers

Proper labeling is crucial for safe disposal. Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 4: Arranging for Disposal

  • Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1][2]

Emergency Procedures: Spills and Exposures

In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material. Place the absorbed material in a sealed container and label it as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's EH&S department immediately.

In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If ingested, seek emergency medical attention without delay.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of Lacidipine.

PropertyValueSource
Molecular FormulaC₂₆H₃₃NO₆PubChem
Molecular Weight455.5 g/mol PubChem
Oral LD50 (rat)880 mg/kgSDS
SolubilitySoluble in ethanol, DMSO, and DMFCayman Chemical
Storage Temperature-20°CCayman Chemical

Experimental Protocols

While this document focuses on disposal, it is important to note that all experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of microscale techniques where possible.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Lacidipine_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharps? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes storage Store in Satellite Accumulation Area is_sharp->storage No solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for EH&S Waste Pickup storage->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling Lacidipine-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Lacidipine-13C4, a labeled version of the dihydropyridine calcium channel blocker, Lacidipine. The toxicological properties of this specific isotopically labeled material have not been fully investigated, and it should be handled as a hazardous compound.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] Engineering controls, such as local exhaust ventilation or a process enclosure, should be in place to control airborne levels.[1] The following PPE is recommended:

  • Eye Protection: Wear safety glasses and chemical goggles, especially if splashing is possible.[1]

  • Skin Protection: Appropriate protective gloves and clothing are necessary to prevent skin exposure.[1] Two pairs of chemotherapy gloves may be required for handling hazardous drugs.

  • Respiratory Protection: In situations with potential for inhalation, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions should be worn.[1]

Health and Safety Data

Lacidipine is harmful if swallowed.[3][4] The toxicological properties of this compound have not been thoroughly investigated, and direct contact with the skin, eyes, and inhalation should be avoided.[1]

CategoryData
Acute Toxicity Oral LD50 (rat): 880 mg/kg[4]
Intraperitoneal LD50 (mouse): 80,200 µg/kg[4]
Intraperitoneal LD50 (rat): 43,300 µg/kg[4]
Subcutaneous LD50 (rat): 562 mg/kg[4]
Physical Form Solid[2]
Solubility Soluble in ethanol, DMSO, and dimethyl formamide (DMF).[2] Sparingly soluble in aqueous buffers.[2]
Storage Store at -20°C in a well-closed container.[1][2]

Handling and Storage

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke when using this product.[3][5]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Avoid dust and aerosol formation.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • For product quality, keep refrigerated.[5]

  • Store in the original container to protect from light.[6]

Accidental Release Measures

In the event of a spill, clean it up immediately, observing all safety precautions.[1]

  • Evacuate personnel to a safe area.[3]

  • Ensure adequate ventilation.[3]

  • Wear full personal protective equipment.[3]

  • For solid spills, sweep up the material and place it into a suitable container for disposal.[1]

  • For liquid spills, absorb the solution with a finely-powdered liquid-binding material like diatomite.[3]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[3]

  • Dispose of contaminated material according to local regulations.[3]

First Aid Measures

If Swallowed:

  • Do NOT induce vomiting.[1]

  • If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]

  • Call a physician immediately.[3][4]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Remove any contact lenses.[3]

  • Promptly call a physician.[3]

Skin Contact:

  • Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Call a physician.[3]

Inhalation:

  • Remove the individual from exposure and move them to fresh air immediately.[1]

  • If breathing is difficult, give cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations.[3] For unused or expired medicine not on the FDA flush list, it is recommended to:

  • Remove the drug from its original container.

  • Mix the medicine with an undesirable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[7]

  • Place the mixture in a sealed plastic bag.[7]

  • Dispose of the container in the household trash.[7]

  • Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[7]

Alternatively, utilize drug take-back locations or mail-back programs if available.[8]

Experimental Workflow: Chemical Spill Response

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Situation cluster_Cleanup Containment & Cleanup cluster_Disposal Final Steps cluster_Emergency Emergency Protocol Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Small_Spill Small, Manageable Spill? Assess->Small_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Large_Spill Large or Hazardous Spill Small_Spill->Large_Spill No Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize/Absorb Material Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Document the Incident Dispose->Report Emergency_Services Contact Emergency Services Large_Spill->Emergency_Services

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.